Thalidomide-O-amido-C8-NHBoc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O8/c1-28(2,3)40-27(38)30-16-9-7-5-4-6-8-15-29-22(34)17-39-20-12-10-11-18-23(20)26(37)32(25(18)36)19-13-14-21(33)31-24(19)35/h10-12,19H,4-9,13-17H2,1-3H3,(H,29,34)(H,30,38)(H,31,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKJVZKHWPVYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-O-amido-C8-NHBoc: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C8-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). The document details its structure, properties, and its role as a Cereblon (CRBN) E3 ligase ligand. While a specific, publicly available synthesis protocol for this molecule is not detailed in the scientific literature, this guide outlines a plausible multi-step synthesis based on established chemical methodologies for analogous compounds. Furthermore, it describes the general mechanism of action for PROTACs utilizing this linker and provides conceptual diagrams for relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Introduction
This compound is a synthetic, bifunctional molecule that plays a pivotal role in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a linker and an E3 ubiquitin ligase-binding moiety in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound incorporates a thalidomide derivative, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This is connected via an eight-carbon alkyl chain with an amide linkage to a Boc (tert-butyloxycarbonyl) protected amine. The Boc-protected amine provides a stable, yet readily deprotectable handle for the covalent attachment of a ligand that targets a specific protein of interest, thus completing the PROTAC structure.
Structure and Properties
The chemical structure of this compound is characterized by the presence of a phthalimide group, a glutarimide ring (together forming the thalidomide core), a C8 alkyl chain connected via an ether and an amide linkage, and a terminal Boc-protected amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1950635-34-3 | [2][3][4] |
| Molecular Formula | C₂₈H₃₈N₄O₈ | [4] |
| Molecular Weight | 558.62 g/mol | [3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in DMSO (predicted) | General chemical knowledge |
| Storage | -20°C for long-term storage | [3] |
Role in PROTAC Technology
This compound is a key component in the synthesis of PROTACs that hijack the CRBN E3 ligase. The thalidomide moiety of the molecule binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The other end of the molecule, after deprotection of the Boc group and conjugation to a target-specific ligand, binds to the protein of interest (POI). This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Mechanism of Action: PROTAC-mediated Protein Degradation
The general mechanism of action for a PROTAC synthesized using a thalidomide-based linker like this compound is illustrated in the following diagram.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned in three main stages:
-
Synthesis of a Boc-protected amino-amido-C8-alcohol.
-
Activation of the alcohol.
-
Coupling with a hydroxythalidomide derivative.
Table 2: Reagents and Solvents for Proposed Synthesis
| Reagent/Solvent | Purpose |
| 8-aminocaprylic acid | Starting material for the linker |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc protection of the amine |
| N-Hydroxysuccinimide (NHS) | Activation of the carboxylic acid |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 8-amino-1-octanol | Linker extension |
| Methanesulfonyl chloride (MsCl) | Activation of the alcohol |
| Triethylamine (TEA) | Base |
| 4-Hydroxythalidomide | E3 ligase ligand precursor |
| Sodium hydride (NaH) | Base for ether synthesis |
| Dichloromethane (DCM) | Solvent |
| Dimethylformamide (DMF) | Solvent |
| Tetrahydrofuran (THF) | Solvent |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Hexanes | Eluent for chromatography |
| Saturated sodium bicarbonate solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous sodium sulfate | Drying agent |
| Silica gel | Stationary phase for chromatography |
Step 1: Synthesis of tert-butyl (8-hydroxyoctyl)carbamate
A potential first step involves the Boc protection of one of the amino groups of a suitable C8 diamine precursor.
Protocol:
-
Dissolve 8-amino-1-octanol in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 8-((tert-butoxycarbonyl)amino)octyl methanesulfonate
The terminal alcohol is then activated, for example, by mesylation.
Protocol:
-
Dissolve the product from Step 1 in anhydrous DCM at 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Step 3: Synthesis of a Thalidomide-O-C8-NHBoc precursor
The activated linker is then coupled with a hydroxythalidomide derivative.
Protocol:
-
Suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Slowly add a solution of 4-hydroxythalidomide (1.0 equivalent) in DMF at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the product from Step 2 (1.1 equivalents) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Amidation to yield this compound
The final step would involve the formation of the amide bond. A more direct route might involve starting with a precursor that already contains the amide linkage. The above is one of several plausible routes.
Note: The protocols provided are generalized and would require optimization for specific laboratory conditions.
Caption: Plausible synthetic workflow for this compound.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at targeted protein degradation. Its structure is rationally designed to incorporate a CRBN E3 ligase binding moiety, a linker of sufficient length to facilitate ternary complex formation, and a protected amine for conjugation to a target-specific ligand. While detailed experimental data and a definitive synthesis protocol are not widely published, this guide provides a solid foundation for understanding its properties, its role in PROTAC development, and a plausible approach to its synthesis. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly grow.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 3. This compound|1950635-34-3|COA [dcchemicals.com]
- 4. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]
The Role of Thalidomide-O-amido-C8-NHBoc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Thalidomide-O-amido-C8-NHBoc, a critical chemical building block in the field of targeted protein degradation. We will explore its structure, function, and application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to eliminate disease-causing proteins. This document details the underlying mechanism of action, provides representative quantitative data, outlines comprehensive experimental protocols for its use, and includes visualizations of key biological pathways and experimental workflows to guide researchers in this domain.
Introduction: The PROTAC Revolution and the Need for Modular Building Blocks
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy a target protein of interest (POI).[2][3]
A PROTAC molecule consists of three essential components:
-
A "warhead" ligand that binds to the target protein (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A flexible linker that connects the two ligands.[4]
This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[2][5]
The development of effective PROTACs often requires the empirical testing of various linkers, warheads, and E3 ligase ligands. This has created a demand for modular, pre-functionalized chemical building blocks that can streamline the synthesis of PROTAC libraries.[6] this compound is one such critical building block.
This compound: Structure and Function
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the efficient construction of PROTACs.[7][8] Its structure incorporates the key features necessary for its function:
-
Thalidomide Moiety: This part of the molecule is a well-characterized ligand for the Cereblon (CRBN) protein.[9][10] CRBN is a substrate receptor for the Cullin 4A (CUL4A) E3 ubiquitin ligase complex, making it a frequently recruited E3 ligase in PROTAC design.[5][9]
-
C8 Alkyl Linker: An eight-carbon alkyl chain connects the thalidomide moiety to the reactive handle. The length and flexibility of the linker are critical parameters that influence the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), thereby affecting degradation efficiency.[1][11]
-
Boc-Protected Amine (NHBoc): The linker terminates in an amine group protected by a tert-butyloxycarbonyl (Boc) group.[12][13] This protecting group renders the amine unreactive, allowing for other chemical modifications if needed. It can be easily removed under acidic conditions to reveal a primary amine (-NH2), which serves as a convenient chemical handle for conjugation to a POI ligand, typically via amide bond formation.[6][12]
Mechanism of Action
A PROTAC synthesized using this compound operates catalytically to induce protein degradation. The process is a cycle that can be broken down into several key steps, as illustrated below.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. mdpi.com [mdpi.com]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]
- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 13. This compound|1950635-34-3|COA [dcchemicals.com]
The Core Mechanism of Thalidomide-O-amido-C8-NHBoc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action for PROTACs (Proteolysis Targeting Chimeras) utilizing the Thalidomide-O-amido-C8-NHBoc moiety as the E3 ligase-recruiting element. It delves into the molecular interactions, key quantitative parameters, and detailed experimental protocols for characterization.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein from the cell entirely. This is accomplished by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. Thalidomide and its derivatives have emerged as highly effective E3 ligase recruiters, specifically targeting the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The use of thalidomide-based ligands is advantageous due to their well-established binding to CRBN, favorable drug-like properties, and the extensive knowledge base surrounding their clinical use.
The "this compound" is a chemical entity designed for the synthesis of such PROTACs. It consists of the core thalidomide structure, which binds to CRBN, connected to an 8-carbon alkyl chain linker via an amide bond. The terminal "NHBoc" (tert-butyloxycarbonyl) is a common protecting group for an amine. In the final PROTAC molecule, this Boc group is removed to allow for the covalent attachment of the POI-binding ligand. Therefore, the active component within the PROTAC is the thalidomide-O-amido-C8-NH- moiety.
Mechanism of Action
The mechanism of action of a thalidomide-based PROTAC can be broken down into a catalytic cycle involving several key steps:
-
Ternary Complex Formation : The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target POI, the PROTAC molecule, and the CRBN E3 ligase. The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase. The stability and conformation of this ternary complex are critical determinants of the efficiency of the subsequent steps.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine residues on the POI. This process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting in a catalytic manner. This allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.
Signaling Pathway Diagram
The Role of Thalidomide-O-amido-C8-NHBoc as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the targeted degradation of pathogenic proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest. Thalidomide and its derivatives are prominent ligands for the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This technical guide focuses on Thalidomide-O-amido-C8-NHBoc, a functionalized thalidomide derivative designed for incorporation into PROTACs. We will delve into its mechanism of action, present illustrative quantitative data for thalidomide-based PROTACs, provide detailed experimental protocols for key characterization assays, and visualize the underlying biological and experimental frameworks.
Core Concepts: Cereblon-Mediated Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. E3 ubiquitin ligases are key players in the UPS, as they provide substrate specificity for ubiquitination. The process begins with the activation of ubiquitin by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein. The polyubiquitinated protein is subsequently recognized and degraded by the 26S proteasome.
Cereblon (CRBN) acts as a substrate receptor within the Cullin 4A/B-RING E3 ubiquitin ligase complex (CRL4^CRBN).[1] Thalidomide and its analogs, including this compound, bind to a specific pocket in Cereblon.[1][2] This binding event modulates the substrate specificity of the CRL4^CRBN complex, enabling it to recognize and ubiquitinate proteins that it would not normally target. PROTACs exploit this by chemically linking a thalidomide derivative to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of PROTACs brings the target protein into close proximity with the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation.[3]
This compound is an E3 ligase ligand-linker conjugate. It comprises three key components:
-
Thalidomide derivative: This moiety serves as the high-affinity ligand for the Cereblon E3 ligase.[4]
-
C8 alkyl chain: This acts as a linker component, providing spatial separation between the Cereblon ligand and the point of attachment for the POI ligand.[5]
-
Boc-protected amine (NHBoc): This protecting group allows for the straightforward chemical conjugation of a POI ligand, completing the synthesis of the final PROTAC molecule.[5][6]
Quantitative Data for Thalidomide-Based Cereblon Ligands and PROTACs
Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon
| Compound | Binding Assay | Kd / IC50 (µM) | Reference |
| Thalidomide | FRET-based competitive binding | Ki = 4.4 | [7] |
| (S)-Thalidomide | Competitive elution assay | ~10-fold stronger binding than (R)-thalidomide | [8] |
| Lenalidomide | TR-FRET | IC50 = 2.694 | [9] |
| Pomalidomide | Not Specified | Not Specified |
Table 2: In Vitro Performance of the Thalidomide-Based PROTAC dBET1
| Parameter | Assay | Value | Reference |
| Ternary Complex Formation | |||
| dBET1 with BRD4 and CRBN | AlphaLISA | EC50 for ternary complex formation | [10] |
| Protein Degradation | |||
| BRD4 Degradation | Western Blot | DC50 < 100 nM | [10] |
Experimental Protocols
The successful development of a PROTAC requires a suite of biophysical and cell-based assays to characterize its activity at each step of the degradation pathway. Below are detailed methodologies for key experiments.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of the E3 ligase ligand or the full PROTAC to Cereblon. It is a competitive binding assay where the test compound displaces a fluorescently labeled tracer from the Cereblon protein, leading to a decrease in the FRET signal.[11][12]
Materials:
-
GST-tagged human Cereblon protein[11]
-
Thalidomide-Red tracer (or other suitable fluorescently labeled thalidomide analog)[11]
-
Europium cryptate-labeled anti-GST antibody[11]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dispense the test compound dilutions into the 384-well plate.
-
Add a pre-mixed solution of GST-tagged Cereblon and Europium cryptate-labeled anti-GST antibody to each well.
-
Add the Thalidomide-Red tracer to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the data against the test compound concentration to determine the IC50 value.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled HaloTag®-E3 ligase fusion (acceptor).[13]
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-POI fusion
-
Plasmid encoding HaloTag®-CRBN fusion
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Live Cell Substrate
-
Opti-MEM® I Reduced Serum Medium
-
PROTAC of interest
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids.
-
Plate the transfected cells in a 96-well white plate and incubate for 24 hours.
-
Prepare a working solution of the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM®.
-
Remove the culture medium from the cells and add the HaloTag® ligand solution. Incubate for the recommended time.
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions and add it to the wells.
-
Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths simultaneously.
-
Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration.
Protein Degradation Assay (Western Blot)
This is a standard biochemical technique to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies for the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein levels and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation via the Cereblon E3 ligase.
Caption: Experimental workflow for the characterization of a Cereblon-based PROTAC.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 6. This compound|1950635-34-3|COA [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. revvity.com [revvity.com]
- 12. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 13. Ternary Complex Formation [worldwide.promega.com]
The Strategic Role of the Boc Protecting Group in the PROTAC Precursor: Thalidomide-O-amido-C8-NHBoc
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the modular synthesis of many PROTACs is the use of protecting groups to control reactivity and enable sequential conjugation of the E3 ligase ligand and the target protein binder. This technical guide focuses on the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in Thalidomide-O-amido-C8-NHBoc , a key building block for constructing cereblon (CRBN)-recruiting PROTACs.
Thalidomide and its derivatives are potent ligands for the E3 ubiquitin ligase cereblon[1][2]. By incorporating a thalidomide moiety, a PROTAC can hijack the CRBN E3 ligase complex to ubiquitinate a specific protein of interest, marking it for degradation. This compound provides the thalidomide "warhead" attached to an eight-carbon alkyl linker, terminating in a Boc-protected amine. The Boc group serves as a temporary shield for the reactive primary amine, allowing for controlled, stepwise synthesis of the final PROTAC molecule.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and reactivity in subsequent synthetic steps.
| Property | Value | Source/Method |
| Molecular Formula | C₂₉H₄₀N₄O₇ | Calculated |
| Molecular Weight | 556.65 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM | General knowledge for PROTAC building blocks |
| Storage | Store at -20°C for long-term stability | General recommendation for complex organic molecules |
Synthesis and the Role of the Boc Group
The synthesis of this compound involves the conjugation of a thalidomide derivative with a bifunctional C8 linker that is mono-protected with a Boc group. A plausible synthetic route is outlined below.
References
The Strategic Role of the C8 Alkyl Chain in Thalidomide-O-amido-C8-NHBoc PROTAC Linkers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to their efficacy. This technical guide delves into the specific function and significance of the C8 alkyl chain within the widely utilized Thalidomide-O-amido-C8-NHBoc linker, a key building block for constructing potent PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase.
Core Function of the C8 Alkyl Linker
The C8 alkyl chain in the this compound linker serves as a critical spacing and conformational element that directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the CRBN E3 ligase. The length and composition of this linker are not arbitrary; they are determining factors for a PROTAC's degradation efficiency (DC50 and Dmax) and its overall pharmacological profile.
The primary functions of the C8 alkyl chain include:
-
Optimal Positioning: The eight-carbon chain provides the necessary length and flexibility to orient the target protein and CRBN in a productive conformation that facilitates the transfer of ubiquitin from the E2 conjugating enzyme to a lysine residue on the target protein. This spatial arrangement is paramount for efficient polyubiquitination and subsequent degradation by the 26S proteasome.
-
Hydrophobicity and Permeability: Alkyl chains are inherently hydrophobic, which can enhance the cell permeability of the PROTAC molecule, a crucial factor for reaching its intracellular targets. However, excessive hydrophobicity can lead to poor solubility and off-target effects. The C8 length often represents a balance, providing sufficient lipophilicity for membrane traversal without compromising aqueous solubility to an extent that would hinder bioavailability.
-
Influence on Ternary Complex Stability: The conformational flexibility of the alkyl chain allows the PROTAC to adopt a favorable conformation for cooperative binding within the ternary complex. This can impact the stability of the complex, which in turn correlates with the efficiency of protein degradation.
Quantitative Analysis of a C8 Linker-Containing PROTAC
| PROTAC Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| AR-PROTAC-C8 | Androgen Receptor (AR) | LNCaP | 0.1 | >90 |
| AR-PROTAC-C8 | Androgen Receptor (AR) | VCaP | 0.04 | >90 |
This data is based on findings for the PROTAC degrader ARD-2585, which utilizes a C8 linker.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker.
Synthesis of a PROTAC using Thalidomide-O-amido-C8-NH2
This protocol outlines the general steps for conjugating the Thalidomide-O-amido-C8-NH2 linker to a target protein ligand possessing a carboxylic acid functional group.
Materials:
-
Thalidomide-O-amido-C8-NH2
-
Target protein ligand with a carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add DCC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Thalidomide-O-amido-C8-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
PROTAC of interest
-
Cell line expressing the target protein
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with thalidomide-based PROTACs.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Logical relationship of the C8 linker to PROTAC efficacy.
The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-Based PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Tragedy to Targeted Therapeutics
The story of thalidomide is a stark reminder of the complex and often unpredictable nature of pharmacology. Initially introduced as a sedative in the 1950s, its devastating teratogenic effects led to a global medical crisis.[1][] However, decades of research have resurrected thalidomide and its analogs, not as sedatives, but as powerful tools in the fight against cancer and other diseases.[1][][3] The pivotal discovery was the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[1][4][5] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][][6]
This understanding of thalidomide's mechanism of action laid the groundwork for a revolutionary new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are heterobifunctional molecules designed to hijack the UPS to selectively eliminate disease-causing proteins.[7][8] They consist of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[1][7][9] Thalidomide and its derivatives have become mainstays as CRBN-recruiting ligands in PROTAC design due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[1][] This technical guide provides an in-depth exploration of the core principles governing the design of thalidomide-based PROTACs.
Core Signaling Pathway: The Ubiquitin-Proteasome System Hijacked
The mechanism of action of a thalidomide-based PROTAC is a sophisticated subversion of the natural protein degradation pathway. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][7] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[6][7] The attachment of a polyubiquitin chain acts as a molecular "tag," marking the target protein for recognition and degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[7]
The catalytic cycle of a thalidomide-based PROTAC.
Key Components of Thalidomide-Based PROTACs
The efficacy of a thalidomide-based PROTAC is a delicate interplay between its three core components: the E3 ligase ligand, the linker, and the warhead.
E3 Ligase Ligand: The Thalidomide Core and Its Derivatives
Thalidomide and its analogs, including lenalidomide and pomalidomide, are the foundational elements for recruiting the CRBN E3 ligase.[1][][10] These molecules, often referred to as immunomodulatory drugs (IMiDs), bind to a specific pocket in CRBN, inducing a conformational change that facilitates the recruitment of target proteins.[1][6] While thalidomide itself is effective, its derivatives can offer improved physicochemical properties and degradation efficiency.[9] For instance, lenalidomide-based PROTACs have shown higher metabolic stability and, in some cases, superior target degradation compared to their pomalidomide-based counterparts.[9]
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency.[11][12] The length, composition, and attachment point of the linker must be carefully optimized.
-
Linker Composition: Common linker types include polyethylene glycol (PEG) and alkyl chains. PEG linkers are hydrophilic and flexible, which can improve solubility and facilitate the formation of a productive ternary complex.[12] Alkyl linkers are more rigid and hydrophobic, which can enhance cell permeability but may also introduce steric hindrance.[12]
-
Linker Length: The length of the linker is crucial for enabling the formation of a stable and productive ternary complex between the target protein and CRBN.[13] An optimal linker length allows for favorable protein-protein interactions within the ternary complex, enhancing its stability and the efficiency of ubiquitination.
-
Attachment Point: The point at which the linker is attached to the thalidomide scaffold significantly impacts the PROTAC's activity.[11] The most explored positions on the phthalimide ring are C4 and C5.[11] The choice of attachment point can affect the orientation of the recruited E3 ligase relative to the target protein, thereby influencing degradation efficacy.[11][14]
The Warhead: Targeting the Protein of Interest
The warhead is the component of the PROTAC that binds to the target protein. The choice of warhead is dictated by the specific protein being targeted for degradation. The affinity of the warhead for the target protein is a factor in PROTAC efficacy, but it is the stability of the ternary complex that is often the limiting factor for efficient degradation.[15] This means that even a warhead with moderate affinity can be effective if the overall ternary complex is stable.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[1] The following tables summarize representative quantitative data for various thalidomide-based PROTACs.
Table 1: Degradation Efficiency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | BRD4 | Jurkat | <1 | >95 |
| dBET1 | CRBN | BRD4 | 293T | 4.3 | >98 |
Data adapted from preclinical studies.[16]
Table 2: Degradation Efficiency of SHP2-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) |
| 11 (ZB-S-29) | CRBN | SHP2 | HeLa | 6.02 |
Data adapted from preclinical studies.[17]
Table 3: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates
| Conjugate Position | In Vitro Plasma Half-life (min) |
| C4-linked | 120 |
| C5-linked | 180 |
Data adapted from preclinical studies.[11]
Experimental Protocols
The development of a novel thalidomide-based PROTAC involves a rigorous process of synthesis, and biochemical and cellular characterization.
Protocol 1: Representative Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general approach for synthesizing a pomalidomide-based PROTAC.
Materials:
-
Pomalidomide derivative with a reactive handle (e.g., an amine or alcohol)
-
Linker with complementary reactive groups
-
Warhead for the protein of interest with a suitable attachment point
-
Appropriate solvents and reagents for coupling reactions (e.g., HATU, DIPEA for amide bond formation)
Procedure:
-
Functionalization of Pomalidomide: If not already present, introduce a reactive handle onto the pomalidomide scaffold at a suitable position (e.g., C4 or C5 of the phthalimide ring).
-
Linker Attachment: Couple the functionalized pomalidomide to one end of the linker using a suitable chemical reaction (e.g., amide coupling, etherification).
-
Warhead Conjugation: Attach the warhead for the target protein to the other end of the pomalidomide-linker intermediate.
-
Purification and Characterization: Purify the final PROTAC molecule using techniques such as flash chromatography or preparative HPLC. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
A generalized workflow for the synthesis of a thalidomide-based PROTAC.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer to extract total protein.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target protein and a loading control. Wash the membrane and incubate with the appropriate secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Plot the percentage of remaining protein relative to the vehicle-treated control against the PROTAC concentration to determine the DC50 and Dmax values.[16]
Workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Protocol 3: Ternary Complex Formation Assay (Fluorescence Polarization)
This assay assesses the formation of the ternary complex (POI-PROTAC-E3 ligase) in vitro.[18]
Materials:
-
Purified recombinant target protein (POI)
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled ligand for the POI (tracer)
-
PROTAC of interest
-
Assay buffer
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells.
-
E3 Ligase Addition: Add a fixed concentration of the CRBN-DDB1 complex.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex). Plot the change in fluorescence polarization against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Conclusion
Thalidomide-based PROTACs represent a paradigm shift in drug discovery, offering the potential to target and eliminate proteins previously considered "undruggable."[1] The rational design of these molecules requires a deep understanding of the intricate interplay between the thalidomide-based E3 ligase recruiter, the linker, and the target-binding warhead. By carefully optimizing each of these components, researchers can develop highly potent and selective protein degraders. As our knowledge of the ubiquitin-proteasome system and the principles of ternary complex formation continues to expand, the future of thalidomide-inspired therapeutics holds immense promise for the treatment of a wide range of human diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Targeted Protein Degradation with Thalidomide-O-amido-C8-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers a more decisive approach by inducing the degradation of the entire protein. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.
A key component in the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ligase. Thalidomide and its analogs are well-established binders of CRBN and are frequently incorporated into PROTAC design. This technical guide focuses on Thalidomide-O-amido-C8-NHBoc , a versatile chemical linker and E3 ligase ligand used in the synthesis of CRBN-recruiting PROTACs.
The Role of this compound
This compound is a crucial building block for constructing PROTACs. It comprises three key functional components:
-
Thalidomide moiety: This part of the molecule binds to the CRBN E3 ubiquitin ligase, effectively hijacking its function for targeted protein degradation.
-
C8 alkyl linker: An eight-carbon aliphatic chain provides the necessary spacing and flexibility for the PROTAC to bridge the target protein and CRBN, facilitating the formation of a stable and productive ternary complex.
-
Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise synthesis of the PROTAC. The Boc group can be readily removed to enable the coupling of a ligand that specifically binds to the protein of interest.
Mechanism of Action: A Visual Guide
The fundamental principle of a PROTAC synthesized using this compound is the induced degradation of a target protein. This process can be visualized as a catalytic cycle.
Quantitative Data: A Case Study with an IDO1 Degrader
To illustrate the practical application and efficacy of a PROTAC synthesized using a thalidomide-C8 linker, we present data on "PROTAC IDO1 Degrader-1". This PROTAC was designed to target Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme, for degradation.[1]
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 2.84 µM | 93% | [1] |
Table 1: Degradation Performance of PROTAC IDO1 Degrader-1
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent cellular assays to evaluate its degradation efficiency. The following protocols are based on the synthesis and evaluation of "PROTAC IDO1 Degrader-1".[1]
Synthesis of PROTAC IDO1 Degrader-1
The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow is outlined below.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine linker (Thalidomide-O-amido-C8-NH2).
Step 2: Amide Coupling with the Protein of Interest (POI) Ligand
-
Dissolve the IDO1 ligand (e.g., a derivative of epacadostat with a carboxylic acid handle) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an organic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
-
Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine linker (from Step 1) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
Cellular Assay: Western Blot for Protein Degradation
This protocol describes how to quantify the degradation of the target protein (IDO1) in cells treated with the PROTAC.
1. Cell Culture and Treatment:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC IDO1 Degrader-1 (e.g., 0.1, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IDO1 overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the IDO1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and effective CRBN-recruiting PROTACs. Its well-defined structure and chemical properties allow for the rational design and construction of novel protein degraders. The case study of the IDO1 degrader demonstrates the successful application of this linker in achieving significant degradation of a therapeutically relevant target. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own PROTACs, thereby advancing the field of targeted protein degradation.
References
A Technical Guide to Thalidomide-O-amido-C8-NHBoc for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Thalidomide-O-amido-C8-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This compound serves as a precursor to the E3 ubiquitin ligase-binding moiety of a PROTAC, specifically targeting the Cereblon (CRBN) E3 ligase. By recruiting CRBN to a target protein, PROTACs induce its ubiquitination and subsequent degradation by the proteasome. This guide will cover the core principles, experimental methodologies, and data interpretation associated with the use of thalidomide-based PROTACs in targeted protein degradation.
Core Concepts: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The thalidomide derivative obtained from this compound functions as the E3 ligase ligand.
The mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[2] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
Quantitative Data on Thalidomide-Based PROTACs
While specific quantitative data for PROTACs derived directly from this compound is not extensively available in the public domain, the following tables present representative data from well-characterized thalidomide-based PROTACs to illustrate the typical parameters measured.
Table 1: Representative Binding Affinities and Ternary Complex Formation Data
| PROTAC Example | Target Protein | E3 Ligase | Binary KD (PROTAC to Target) | Binary KD (PROTAC to CRBN) | Ternary Complex KD | Cooperativity (α) |
| dBET1 | BRD4 | CRBN | 180 nM | 1.7 µM | 33 nM | 5.5 |
| ARV-825 | BRD4 | CRBN | 28 nM | 2.5 µM | 1.9 nM | 15 |
Note: Data is illustrative and sourced from publicly available research on the specified PROTACs. KD represents the dissociation constant, a measure of binding affinity (lower values indicate stronger binding). Cooperativity (α) indicates the extent to which the binding of one protein enhances the binding of the other to the PROTAC.
Table 2: Representative Protein Degradation Data
| PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Time Point |
| dBET1 | BRD4 | MV4;11 | ~30 nM | >95% | 18h |
| ARV-825 | BRD4 | RS4;11 | <1 nM | >90% | 4h |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Synthesis of a Thalidomide-Based PROTAC
This compound is a precursor that requires deprotection of the Boc group to reveal a primary amine. This amine can then be coupled to a linker, which is subsequently attached to a ligand for the protein of interest.
Materials:
-
This compound[5]
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Linker with a carboxylic acid or other reactive group
-
Target protein ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Diisopropylethylamine (DIPEA)
-
Solvents (e.g., DMF, DMSO)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the amine salt.
-
-
Linker Coupling:
-
Dissolve the deprotected thalidomide derivative and the linker in a suitable solvent like DMF.
-
Add coupling reagents (e.g., HATU and HOBt) and a base such as DIPEA.
-
Stir the reaction at room temperature overnight.
-
Purify the product by flash chromatography or preparative HPLC.
-
-
Target Ligand Conjugation:
-
Activate the carboxylic acid group of the linker-thalidomide conjugate using coupling reagents.
-
Add the target protein ligand and a base.
-
Stir the reaction until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the quantification of target protein degradation in cells treated with a thalidomide-based PROTAC.[4]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[7]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody and anti-target protein antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, E2, ubiquitin, CRBN/DDB1, and the target protein.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein (visible as a high-molecular-weight smear) and an anti-target protein antibody to confirm the identity of the ubiquitinated species.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow
Caption: Workflow for determining protein degradation via Western Blot.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Understanding the principles of PROTAC-mediated protein degradation and applying rigorous experimental methodologies are essential for the successful development of these novel therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and evaluate thalidomide-based PROTACs for their specific protein of interest. While the provided data is illustrative, the experimental protocols offer a solid starting point for the in-depth characterization of newly synthesized PROTAC molecules.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
Methodological & Application
Application Note and Protocol: Step-by-Step Guide to the Deprotection of the Boc Group on Thalidomide-O-amido-C8-NHBoc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Thalidomide-O-amido-C8-NHBoc is a key intermediate in the synthesis of PROTACs, serving as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). The terminal Boc group masks a primary amine, which, upon deprotection, can be coupled to a linker connected to a target protein ligand. This document provides a detailed protocol for the efficient removal of the Boc protecting group from this compound to yield the corresponding primary amine, Thalidomide-O-amido-C8-NH2, typically as a trifluoroacetate (TFA) salt.
The most common and effective method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (DCM).[1][2] The reaction proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.[3][4] Studies on the stability of thalidomide have shown it to be compatible with acidic conditions, making this a suitable method for the desired transformation.[5][6]
Key Experimental Parameters
A summary of the key quantitative data for the Boc deprotection of this compound is presented in the table below for easy reference.
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Trifluoroacetic Acid (TFA) | 10-20 equivalents (20-50% v/v in DCM) |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control any exotherm. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | In vacuo removal of solvent and excess TFA | The product is typically isolated as the TFA salt. |
| Expected Yield | >95% (Quantitative) | The reaction is generally high-yielding. |
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using trifluoroacetic acid.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
LC-MS for reaction monitoring (optional)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 equiv., typically 20-50% of the total volume) to the stirred solution. An exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being more polar, will have a lower Rf value on TLC compared to the starting material.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Drying: For complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent (e.g., toluene) two to three times. Subsequently, dry the product under high vacuum to obtain Thalidomide-O-amido-C8-NH2 as its TFA salt, typically as a solid or viscous oil. The product can be used in the next synthetic step without further purification.
Visualizations
Diagram 1: Boc Deprotection Reaction Scheme
Caption: Chemical transformation of the Boc-protected amine to the free amine TFA salt.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.
-
The reaction generates isobutylene and carbon dioxide gas, so ensure the reaction vessel is not sealed.[3]
The protocol described provides a reliable and efficient method for the deprotection of the Boc group from this compound. The use of trifluoroacetic acid in dichloromethane is a standard and robust procedure that yields the desired amine in high purity and yield, ready for subsequent conjugation in the synthesis of PROTACs and other molecular constructs. Proper monitoring and adherence to safety precautions are essential for the successful and safe execution of this protocol.
References
Application Notes and Protocols for the Conjugation of a Target Protein Ligand to Thalidomide-O-amido-C8-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide-O-amido-C8-NHBoc is a key building block in the synthesis of PROTACs that utilize the Cereblon (CRBN) E3 ligase. This molecule consists of the thalidomide moiety, which binds to CRBN, connected to an 8-carbon alkyl linker terminating in a Boc-protected amine. The protected amine allows for selective deprotection to reveal a primary amine, which can then be conjugated to a ligand for a target protein.
This document provides a detailed experimental protocol for the two-step process of first deprotecting this compound and subsequently conjugating the resulting amine to a target protein ligand. Methodologies for common conjugation chemistries, purification, and characterization are described.
Principle of the Reaction
The overall process involves two key chemical transformations:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the primary amine of this compound under acidic conditions. This is typically achieved using trifluoroacetic acid (TFA) in an anhydrous aprotic solvent like dichloromethane (DCM). The reaction proceeds through acid-catalyzed hydrolysis of the carbamate, releasing the free amine as a TFA salt, along with isobutylene and carbon dioxide as byproducts.
-
Conjugation to Target Protein Ligand: The newly exposed primary amine on the thalidomide linker is then covalently coupled to the target protein ligand. The choice of conjugation chemistry depends on the available functional groups on the target protein ligand. Common and robust methods include:
-
Amide Bond Formation: If the target ligand possesses a carboxylic acid, a stable amide bond can be formed using standard peptide coupling reagents.
-
Reductive Amination: If the target ligand contains an aldehyde or ketone, a secondary amine linkage can be formed through the formation of an imine intermediate, followed by reduction.
-
Experimental Workflow
The overall experimental workflow for the synthesis of a thalidomide-based PROTAC from this compound is depicted below.
Caption: Experimental workflow for PROTAC synthesis.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine ready for conjugation.
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per 100 mg of starting material).
-
To the stirring solution, add TFA (e.g., 20-25% v/v).[1]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude product, Thalidomide-O-amido-C8-NH2 as a TFA salt, can often be used in the next step without further purification.
Table 1: Summary of Boc Deprotection Conditions
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure solvent is dry to prevent side reactions. |
| Reagent | Trifluoroacetic acid (TFA) | Typically used in excess (e.g., 20-50% v/v). |
| Temperature | Room Temperature (20-25°C) | Reaction is generally rapid at this temperature. |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Removal of volatiles in vacuo | The resulting TFA salt is often used directly. |
Protocol 2: Conjugation via Amide Coupling
This protocol is suitable for target protein ligands containing a carboxylic acid functional group.
Materials and Reagents:
-
Thalidomide-O-amido-C8-NH2 (TFA salt from Protocol 1)
-
Target protein ligand with a carboxylic acid
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/Oxyma)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) and the peptide coupling reagent (e.g., HATU, 1.1-1.2 equivalents) in anhydrous DMF.
-
Add the non-nucleophilic base (e.g., DIPEA, 3.0-4.0 equivalents) to the mixture. The excess base is necessary to neutralize the TFA salt of the amine and the acid produced during the coupling reaction.
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Thalidomide-O-amido-C8-NH2 (TFA salt, 1.0-1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable solvent like ethyl acetate and washed with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents and byproducts before purification.
Table 2: Summary of Amide Coupling Conditions
| Parameter | Reagents and Conditions | Notes |
| Solvents | Anhydrous DMF or DCM | Ensure solvents are dry. |
| Coupling Reagents | HATU, HBTU, or EDC/Oxyma | HATU is often highly efficient. |
| Base | DIPEA or TEA | Use sufficient equivalents to neutralize acids. |
| Stoichiometry | Ligand:Amine:Coupling Reagent (approx. 1:1:1.1) | A slight excess of the coupling reagent can improve yield. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 40°C) can be applied if needed. |
| Reaction Time | 4 - 16 hours | Monitor for completion. |
Protocol 3: Conjugation via Reductive Amination
This protocol is suitable for target protein ligands containing an aldehyde or ketone functional group.
Materials and Reagents:
-
Thalidomide-O-amido-C8-NH2 (TFA salt from Protocol 1)
-
Target protein ligand with an aldehyde or ketone
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Methanol)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))
-
Acetic acid (optional, as a catalyst)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) and Thalidomide-O-amido-C8-NH2 (TFA salt, 1.0-1.2 equivalents) in the anhydrous solvent.
-
If using the TFA salt of the amine, add a non-nucleophilic base like DIPEA (1.2 equivalents) to free the amine.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent like DCM or ethyl acetate.
Table 3: Summary of Reductive Amination Conditions
| Parameter | Reagents and Conditions | Notes |
| Solvents | Anhydrous DCM, DCE, or Methanol | Choice of solvent depends on substrate solubility. |
| Reducing Agents | Sodium triacetoxyborohydride (STAB) | STAB is a mild and selective reducing agent. |
| Catalyst | Acetic Acid (optional) | Can accelerate imine formation. |
| Stoichiometry | Ligand:Amine:Reducing Agent (approx. 1:1.1:1.5) | A slight excess of the amine and reducing agent is common. |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for the reaction. |
| Reaction Time | 2 - 12 hours | Monitor for completion. |
Purification and Characterization
Purification:
The crude PROTAC conjugate is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% TFA or formic acid as a modifier, is employed.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) is used to monitor the elution of the product.
Characterization:
The identity and purity of the final PROTAC conjugate should be confirmed by:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final conjugate.
PROTAC Mechanism of Action
The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
References
Application Notes and Protocols for Thalidomide-O-amido-C8-NHBoc in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs have been repurposed as powerful tools in targeted protein degradation (TPD). These small molecules function as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins of interest (POIs), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that leverage this mechanism by chemically linking a POI-binding ligand to an E3 ligase ligand, such as a thalidomide derivative.[4][5]
Thalidomide-O-amido-C8-NHBoc is a key building block in the synthesis of PROTACs. It comprises the thalidomide moiety for CRBN recruitment, connected to an 8-carbon alkyl (C8) linker with a Boc-protected amine terminus.[6][7][8] This linker provides a flexible spacer to connect to a POI ligand, and the Boc protecting group allows for controlled chemical synthesis of the final PROTAC molecule. These application notes provide detailed protocols for utilizing PROTACs constructed from this compound in cell-based degradation assays.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound orchestrates a multi-step process to eliminate a target protein. The thalidomide portion of the molecule binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the protein of interest. This induced proximity facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10] This complex formation triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
Data Presentation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide representative data for thalidomide-based PROTACs targeting various proteins. While specific values for a PROTAC derived from this compound will depend on the target ligand and cellular context, these tables serve as a reference for expected outcomes.
Table 1: Degradation Efficacy of Representative Thalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| SHP2 | Cereblon | HeLa | Western Blot | 6.02 | >90 | [11] |
| BRD4 | Cereblon | MV4-11 | Western Blot | <1 | >95 | [12] |
| CDK9 | Cereblon | MV4-11 | Western Blot | 7.62 | >90 | [12] |
| HDAC6 | Cereblon | MCF-7 | Western Blot | 34 | 70.5 | [12] |
| IRAK4 | Cereblon | THP-1 | Not Specified | 0.9 | 101.3 | [6] |
| CDK2/9 | Cereblon | PC-3 | Western Blot | 33 (CDK9) | >90 | [13] |
Table 2: Illustrative Time-Course of Protein Degradation
| Time (hours) | Protein Level (% of Control) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 30 |
| 16 | 15 |
| 24 | <10 |
Experimental Protocols
The following are detailed protocols for assessing PROTAC-mediated protein degradation in cell culture.
Experimental Workflow Overview
Protocol 1: Western Blot for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[4][9]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at a density that will achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control. For time-course experiments, treat cells with a fixed concentration of PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 20-30 minutes.[6] Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4] Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[4]
-
Protocol 2: HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.[14][15] This protocol requires a cell line where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide.[1]
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged protein of interest
-
PROTAC synthesized from this compound
-
Vehicle control (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
-
HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)
-
Luminometer
Methodology:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque multi-well plate.[6]
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C for the desired time period.
-
Lytic Detection:
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.[14]
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
Conclusion
This compound is a valuable chemical tool for the synthesis of potent and effective PROTACs that recruit the E3 ligase Cereblon. The protocols outlined in these application notes provide robust and reliable methods for quantifying the degradation of target proteins in a cellular context. By employing these techniques, researchers can effectively characterize the potency and efficacy of their novel PROTAC molecules, accelerating the drug discovery and development process in the exciting field of targeted protein degradation.
References
- 1. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Assessment of Protein Degradation Using Thalidomide-O-amido-C8-NHBoc-Based PROTACs via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Thalidomide-O-amido-C8-NHBoc is a key chemical moiety used in the synthesis of PROTACs, incorporating a thalidomide-based ligand that effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Upon formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase, the POI is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[1][5]
This application note provides a detailed protocol for assessing the degradation of a target protein, Bromodomain-containing protein 4 (BRD4), induced by a PROTAC synthesized with this compound. Western blotting is a fundamental and widely used technique to quantify the reduction in target protein levels, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][4]
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by a this compound-based PROTAC involves the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation. The experimental workflow for assessing this degradation via Western blot is a systematic process involving cell culture, treatment with the PROTAC, protein extraction, quantification, and immunodetection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its derivatives (immunomodulatory drugs or IMiDs) are commonly used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] A key challenge in PROTAC development is their large molecular weight and polar surface area, which often results in poor cellular permeability, hindering their ability to reach intracellular targets.[1]
This document provides detailed application notes and experimental protocols for assessing the cellular uptake and permeability of PROTACs, with a specific focus on those utilizing a Thalidomide-O-amido-C8-NHBoc scaffold for CRBN recruitment.
Core Concept: PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on a sequence of intracellular events. The molecule must first cross the cell membrane, engage both the target protein and the E3 ligase to form a stable ternary complex, facilitate the ubiquitination of the target, and ultimately lead to its degradation by the proteasome.[4] This event-driven pharmacology allows a single PROTAC molecule to trigger the degradation of multiple target proteins catalytically.[1]
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Section 1: Permeability Assessment
Evaluating the ability of a PROTAC to cross the cell membrane is a critical first step. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application Note: PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[5][6] It is a cost-effective method for early-stage screening to assess the passive transcellular permeability of compounds.[5] However, its limitation is that it does not account for active transport or efflux mechanisms, which can be significant for large molecules like PROTACs.[7] Therefore, PAMPA results should be considered an initial measure of passive permeability.
Caption: Experimental workflow for the PAMPA assay.
Protocol: PAMPA
-
Preparation of Plates:
-
Donor Plate: Prepare a solution of the Thalidomide-based PROTAC in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10-100 µM). Add this solution to the wells of a 96-well donor microplate.
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Filter Plate: Coat the microporous filter of a 96-well PVDF filter plate with a 1-2% solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate completely.
-
-
Assay Assembly:
-
Carefully place the lipid-coated filter plate onto the donor plate, ensuring the coated side of the membrane is in contact with the PROTAC solution.
-
Place the acceptor plate on top of the filter plate to create a "sandwich."
-
-
Incubation:
-
Incubate the assembled plates at room temperature for a defined period (typically 4 to 18 hours) without shaking.
-
-
Quantification and Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the PROTAC concentration in the acceptor well at time t, and C_D(0) is the initial concentration in the donor well.
-
-
Caco-2 Permeability Assay
Application Note: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[5] This cell-based model is considered a gold standard for in vitro prediction of drug absorption as it accounts for passive diffusion, active transport, and efflux mechanisms.[7][8] A bidirectional assay (measuring permeability from apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio (ER), which indicates if the PROTAC is a substrate of efflux pumps like P-glycoprotein.[9] Low recovery can be an issue for highly lipophilic or "sticky" PROTACs; adding a low concentration of Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment can sometimes improve recovery.[10]
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Protocol: Bidirectional Caco-2 Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) and culture for 18-21 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >250 Ω·cm² typically indicates a confluent monolayer.
-
-
Assay Execution:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical-to-Basolateral (A→B) Permeability:
-
Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer (optionally containing 0.25% BSA) to the basolateral (lower) chamber.[10]
-
Incubate at 37°C with gentle shaking. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral-to-Apical (B→A) Permeability:
-
Perform the reverse experiment by adding the PROTAC solution to the basolateral chamber and sampling from the apical chamber.
-
-
-
Quantification and Analysis:
-
Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the PROTAC is subject to active efflux.
-
Section 2: Cellular Uptake and Target Engagement
Successful permeation must be followed by target engagement inside the cell. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to quantify the binding of a PROTAC to its target E3 ligase (CRBN) in live cells.[4][11]
Application Note: The NanoBRET™ Target Engagement assay measures the proximity between a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds the same target. When a test compound (the PROTAC) enters the cell and binds the target, it displaces the tracer, causing a decrease in the BRET signal. By comparing the IC50 values in intact cells versus permeabilized cells, one can derive an "availability index" to rank PROTACs by their effective intracellular concentration.[11]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ CRBN Target Engagement Assay
-
Cell Preparation:
-
Transiently transfect HEK-293 cells with a plasmid expressing a CRBN-NanoLuc® fusion protein.
-
Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.
-
-
Assay Execution (Intact Cells):
-
Prepare serial dilutions of the Thalidomide-based PROTAC in Opti-MEM medium.
-
Prepare the CRBN fluorescent tracer in Opti-MEM.
-
Add the PROTAC dilutions to the cells, followed immediately by the tracer.
-
Incubate for 2 hours at 37°C.
-
-
Lysis and Reading (for Permeabilized Control):
-
For a parallel control plate, lyse the cells after PROTAC/tracer addition to measure binding without the influence of the cell membrane.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence (Donor Emission at 460nm and Acceptor Emission at >610nm).
-
-
Analysis:
-
Calculate the BRET ratio (Acceptor/Donor).
-
Plot the BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Compare the IC50 from intact cells to the IC50 from permeabilized cells to assess cellular availability.
-
Section 3: Data Presentation
Quantitative data from permeability assays should be summarized in a structured format to facilitate comparison between different PROTAC molecules.
Table 1: Example Permeability Data for Thalidomide-Based PROTACs
| PROTAC ID | MW (Da) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) |
| PROTAC-01 | 950 | 0.8 | 0.5 | 4.0 | 8.0 | 75 |
| PROTAC-02 | 980 | 0.2 | <0.1 (ND) | 0.8 | >8 | 62 |
| PROTAC-03 | 925 | 1.5 | 1.1 | 1.3 | 1.2 | 91 |
| Control | ||||||
| Warfarin | 308 | >10 | >10 | >10 | ~1.0 | >90 |
| Digoxin | 781 | <0.5 | 0.1 | 5.0 | 50.0 | >85 |
ND = Not Detected. Data is hypothetical and for illustrative purposes only.
Interpretation:
-
PROTAC-01: Shows moderate passive permeability in PAMPA but is a clear substrate for efflux pumps in the Caco-2 assay (ER = 8.0), which significantly limits its net permeability (A→B).[9]
-
PROTAC-02: Has very low passive permeability and is also subject to high efflux, making it a poor candidate.[9]
-
PROTAC-03: Demonstrates the best profile with good passive permeability and no significant efflux (ER ≈ 1.2), suggesting it can effectively cross the cell membrane.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Application Note: Unveiling Protein Trios: A Guide to Co-immunoprecipitation for Ternary Complex Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of cellular signaling often involves the formation of transient multi-protein complexes. While binary protein-protein interactions are well-studied, understanding the formation and function of ternary complexes—where three proteins come together—is crucial for dissecting complex biological pathways and for the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within the native cellular environment.[1][2] This application note provides a detailed protocol for utilizing Co-IP to demonstrate the formation of a ternary complex, with a focus on strategies to preserve the integrity of these often delicate interactions.
Principle of the Technique
Co-immunoprecipitation relies on the use of an antibody to specifically isolate a target protein (the "bait") from a cell lysate. If this bait protein is part of a stable complex, its binding partners (the "prey") will also be isolated. The entire complex is captured on beaded support (commonly Protein A/G magnetic beads), washed to remove non-specific binders, and then eluted. The presence of the prey proteins in the eluate is typically detected by Western blotting, confirming the interaction.
To definitively demonstrate a ternary complex (Protein A, Protein B, and Protein C), a sequential Co-IP (also known as two-step Co-IP) is the gold standard.[2][3][4][5] This involves a primary immunoprecipitation of one component, elution under native conditions, followed by a secondary immunoprecipitation of a second component from the eluate. The final detection of the third component confirms the co-existence of all three proteins in a single complex.
Signaling Pathway: PROTAC-Mediated Ternary Complex Formation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They function by bringing a target protein into close proximity with an E3 ubiquitin ligase, forming a transient ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The diagram below illustrates this mechanism of action.[1]
Caption: Mechanism of PROTAC-induced ternary complex formation leading to target protein degradation.
Experimental Protocol: Co-immunoprecipitation of a Ternary Complex
This protocol outlines the key steps for a single Co-IP experiment. For sequential Co-IP, the elution step should be non-denaturing (e.g., using a competitive peptide for a tagged protein), and the eluate would then be subjected to a second round of immunoprecipitation with an antibody against the second protein in the complex.[2][4][5]
Materials and Reagents
-
Cells: Cell line expressing the proteins of interest.
-
Antibodies: High-affinity, IP-grade primary antibodies specific for each protein in the putative complex; Isotype control IgG.
-
Lysis Buffer: Gentle lysis buffer is crucial to maintain protein-protein interactions.[6][7] A non-denaturing buffer such as one containing NP-40 or Triton X-100 is recommended over harsher buffers like RIPA for Co-IP.[6][8]
-
Example Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[9]
-
-
Wash Buffer: The stringency of the wash buffer needs to be optimized to remove non-specific binding while preserving the specific interaction.[6][10]
-
Elution Buffer:
-
Beads: Protein A/G magnetic beads.[1]
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and ECL substrate.[1]
Experimental Workflow Diagram
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Step-by-Step Procedure
-
Cell Culture and Lysis:
-
Culture cells to 70-80% confluency. If studying an induced interaction (e.g., with a PROTAC), treat cells with the compound or vehicle control for the desired time.[1]
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer supplemented with inhibitors.[9] Incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[11]
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to allow the beads to capture the immune complexes.[1]
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.[1][10] This step is critical and may require optimization to ensure removal of non-specific proteins without disrupting the weaker interactions of a ternary complex.[6]
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute and denature the proteins.[1]
-
Pellet the beads and collect the supernatant, which contains the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and a small percentage of the input lysate onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against all three suspected members of the ternary complex (e.g., anti-Protein A, anti-Protein B, and anti-Protein C).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.[1]
-
Data Presentation and Interpretation
Successful co-immunoprecipitation of Protein B and Protein C when immunoprecipitating Protein A (and vice-versa in reciprocal experiments) provides strong evidence for the formation of a ternary complex. The results should be summarized in a clear format.
Table 1: Quantitative Data Summary for Co-IP Protocol
| Parameter | Recommended Range/Value | Purpose |
| Protein Lysate | 1-2 mg total protein | Ensure sufficient target protein for detection. |
| Primary Antibody | 2-5 µg | To specifically bind and pull down the "bait" protein. |
| Control IgG | 2-5 µg | Negative control to assess non-specific binding. |
| Protein A/G Beads | 20-30 µL of slurry | To capture the antibody-protein complex. |
| IP Incubation | Overnight at 4°C | Allows for complete formation of the antibody-antigen complex. |
| Bead Capture Incubation | 2-4 hours at 4°C | Sufficient time for beads to bind the immune complex. |
| Wash Buffer Stringency | 150 mM NaCl, 0.1-0.5% Non-ionic Detergent | To reduce background while preserving interactions.[10][12] |
| Number of Washes | 3-5 times | To thoroughly remove non-specifically bound proteins. |
| Elution Volume | 40 µL | To concentrate the immunoprecipitated proteins for analysis. |
Table 2: Expected Western Blot Results for Ternary Complex Confirmation
| IP Antibody | Blot Antibody | Vehicle Control | Treatment (e.g., PROTAC) | Interpretation |
| Anti-Protein A | Anti-Protein A | ++ | ++ | Successful IP of bait protein. |
| Anti-Protein B | - | ++ | Treatment-dependent interaction of B with A. | |
| Anti-Protein C | ++ | ++ | Constitutive or treatment-independent interaction of C with A. | |
| Control IgG | Anti-Protein A | - | - | No non-specific binding to IgG. |
| Anti-Protein B | - | - | No non-specific binding to IgG. | |
| Anti-Protein C | - | - | No non-specific binding to IgG. | |
| Input | Anti-Protein A, B, C | +++ | +++ | Confirms presence of all proteins in the lysate. |
| Relative protein levels are indicated by: +++ (high), ++ (medium), + (low), - (not detected). |
Tips and Troubleshooting
-
Weak or No Interaction Detected:
-
The interaction may be transient or weak. Consider using a chemical cross-linker (e.g., formaldehyde) in vivo before cell lysis to stabilize the complex.[8][12]
-
Optimize the lysis and wash buffers. High detergent or salt concentrations can disrupt weaker interactions.[6][10][12] Try a less stringent buffer.
-
Ensure the antibody is validated for IP and is recognizing the native protein conformation.
-
-
High Background:
-
Confirming the Ternary Complex: For definitive proof, perform sequential Co-IP.[2][3][4] First, IP Protein A, elute gently, then use the eluate to IP Protein B. A final Western blot detecting Protein C would confirm that all three were in the same complex.
This detailed protocol provides a robust framework for investigating the formation of ternary complexes, a critical step in understanding complex cellular signaling and advancing drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. proteinguru.com [proteinguru.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Co-immunoprecipitation: how to increase amount of interacting protein? - Protein and Proteomics [protocol-online.org]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols for Biophysical Characterization of Thalidomide-O-amido-C8-NHBoc PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the binding affinity of Proteolysis Targeting Chimeras (PROTACs) utilizing a Thalidomide-O-amido-C8-NHBoc E3 ligase ligand. The focus is on two primary biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods are crucial for understanding the binary and ternary complex formation essential for PROTAC efficacy.
Introduction to PROTACs and Biophysical Characterization
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical step for efficient protein degradation.[][2][3] Biophysical assays such as SPR and ITC are indispensable for quantifying the binding affinities of the PROTAC to its individual binding partners (binary interactions) and the stability of the ternary complex.[4][5]
Thalidomide and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ligase.[6] The "this compound" moiety represents a derivative of thalidomide functionalized with a linker for attachment to a POI ligand, a common strategy in PROTAC design.[7][8][9]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the binding interactions of a this compound-based PROTAC. This data is essential for comparing the binding affinities and cooperativity of different PROTAC constructs.
Table 1: Binary Binding Affinities
| Interaction | Technique | KD (nM) | kon (1/Ms) | koff (1/s) |
| PROTAC <=> Target Protein (POI) | SPR | 50 | 1.5 x 105 | 7.5 x 10-3 |
| PROTAC <=> CRBN E3 Ligase | SPR | 250 | 8.0 x 104 | 2.0 x 10-2 |
| PROTAC <=> Target Protein (POI) | ITC | 65 | N/A | N/A |
| PROTAC <=> CRBN E3 Ligase | ITC | 280 | N/A | N/A |
Table 2: Ternary Complex Formation and Cooperativity
| Interaction | Technique | KD (nM) | Cooperativity (α) |
| POI-PROTAC <=> CRBN E3 Ligase | SPR | 25 | 10 |
| CRBN-PROTAC <=> Target Protein (POI) | SPR | 5 | 10 |
| POI + PROTAC + CRBN E3 Ligase | ITC | 30 | 8.3 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.[10][11]
Experimental Workflows and Signaling Pathways
PROTAC Mechanism of Action
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Surface Plasmon Resonance (SPR) Experimental Workflow
Caption: General workflow for an SPR-based binding analysis.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
Caption: General workflow for an ITC-based binding analysis.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of the PROTAC for the target protein (POI) and the CRBN E3 ligase, and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit)
-
Purified recombinant POI and CRBN E3 ligase complex (e.g., VCB - VHL-ElonginC-ElonginB for VHL, or DDB1-CRBN for Cereblon)
-
This compound PROTAC
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the CRBN E3 ligase complex onto the sensor surface via amine coupling to a target level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binary Interaction Analysis (PROTAC <=> CRBN):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the PROTAC solutions over the immobilized CRBN surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 s), followed by a dissociation phase with running buffer.
-
Regenerate the surface between each concentration if necessary.
-
Collect sensorgram data.
-
-
Ternary Complex Analysis (CRBN-PROTAC <=> POI):
-
Prepare a constant, near-saturating concentration of the POI in the running buffer.
-
Prepare a dilution series of the PROTAC in the POI-containing running buffer.
-
Inject these solutions over the immobilized CRBN surface as described in step 2.
-
The increased binding response compared to the binary interaction will indicate ternary complex formation.[11]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for CRBN by the ternary KD.
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters (ΔH, ΔS) and binding affinity (KD) of the PROTAC to the POI and CRBN, and to characterize the ternary complex formation.[12]
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant POI and CRBN E3 ligase complex
-
This compound PROTAC
-
Dialysis buffer (e.g., PBS, HEPES)
Procedure:
-
Sample Preparation:
-
Dialyze the POI and CRBN proteins extensively against the same buffer to minimize buffer mismatch effects.[13]
-
Dissolve the PROTAC in the final dialysis buffer. The final concentration of DMSO, if used, should be identical in both the syringe and the cell.[13]
-
Degas all solutions immediately before use.
-
-
Binary Titration (PROTAC into POI):
-
Load the sample cell with the POI solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution (e.g., 100-200 µM, typically 10-fold higher than the cell concentration).[14]
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20-30 injections of 2 µL each) at regular intervals.
-
Record the heat change after each injection.
-
-
Ternary Complex Titration:
-
To measure the binding of CRBN to a pre-formed POI-PROTAC complex, saturate the POI in the sample cell with the PROTAC.
-
Titrate the CRBN solution from the syringe into the POI-PROTAC complex.
-
Alternatively, to measure the binding of the PROTAC to a pre-formed POI-CRBN mixture (if they have some basal affinity), load the cell with both proteins and titrate with the PROTAC.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment (e.g., titrating PROTAC into buffer).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Compare the binary and ternary affinities to determine cooperativity.
-
Conclusion
The biophysical characterization of PROTACs using SPR and ITC is fundamental to understanding their mechanism of action and for optimizing their design. The detailed protocols provided herein offer a robust framework for assessing the binary and ternary binding events of this compound-based PROTACs. The quantitative data derived from these assays are critical for establishing structure-activity relationships and for advancing the development of effective protein-degrading therapeutics.
References
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 8. This compound|1950635-34-3|COA [dcchemicals.com]
- 9. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application of Thalidomide-O-amido-C8-NHBoc in Developing Degraders for Specific Cancer Targets
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, enabling the targeted degradation of proteins previously considered "undruggable." This document provides detailed application notes and protocols for the use of Thalidomide-O-amido-C8-NHBoc , a functionalized E3 ligase ligand-linker conjugate, in the development of PROTACs against specific cancer targets. This building block incorporates the thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker with a Boc-protected amine. This terminal amine, upon deprotection, serves as a versatile conjugation point for a ligand targeting a protein of interest (POI).
A prominent and well-validated cancer target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4) . BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-Myc.[1][2] Its inhibition and degradation have shown significant therapeutic potential in various cancers. This document will focus on the application of this compound in the development of BRD4 degraders.
Mechanism of Action
A PROTAC synthesized from this compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The thalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein (e.g., BRD4). This induces the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data for a hypothetical BRD4 degrader, BRD4-Degrader-C8 , synthesized using this compound and a BRD4 ligand (e.g., JQ1). These values are based on published data for similar BRD4-targeting PROTACs.[5]
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| BRD4-Degrader-C8 (Illustrative) | BRD4 | MV-4-11 (Leukemia) | 15 | >90 | 24 |
| JQ1 (Inhibitor Control) | BRD4 | MV-4-11 (Leukemia) | No degradation | 0 | 24 |
Experimental Protocols
Synthesis of a BRD4 Degrader (BRD4-Degrader-C8)
This protocol describes a general method for the synthesis of a BRD4 degrader by conjugating a JQ1 derivative to the deprotected Thalidomide-O-amido-C8-NH2 linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude Thalidomide-O-amido-C8-NH2 as a TFA salt.
-
-
Amide Coupling:
-
Dissolve JQ1-acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the deprotected Thalidomide-O-amido-C8-NH2 TFA salt in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final BRD4-Degrader-C8.
-
Western Blot Analysis of BRD4 Degradation
This protocol details the procedure for assessing the degradation of BRD4 in a cancer cell line (e.g., MV-4-11) following treatment with the synthesized degrader.[6]
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS
-
BRD4-Degrader-C8
-
DMSO (vehicle control)
-
JQ1 (non-degrading inhibitor control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed MV-4-11 cells in 6-well plates and allow them to grow to the desired density.
-
Treat the cells with increasing concentrations of BRD4-Degrader-C8 (e.g., 1, 10, 100, 1000 nM) for 24 hours.
-
Include DMSO as a vehicle control and JQ1 (e.g., 1 µM) as a non-degrading control.
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of the BRD4 degrader on the viability of cancer cells.[7]
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
96-well plates
-
BRD4-Degrader-C8
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of BRD4-Degrader-C8 for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the degrader concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Caption: Experimental workflow for degrader synthesis and evaluation.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-O-amido-C8-NHBoc PROTACs
Welcome to the technical support center for researchers utilizing Thalidomide-O-amido-C8-NHBoc Proteolysis-Targeting Chimeras (PROTACs). This resource is designed to help you troubleshoot common issues related to low degradation efficiency, providing clear, actionable steps to identify and resolve experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-based PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically falls into one of three categories: the PROTAC molecule itself, the biological system, or the formation of the crucial ternary complex.[1] Start by systematically investigating these areas. Key factors to investigate include inefficient ternary complex formation, poor linker design, and suboptimal physicochemical properties like solubility and cell permeability.[2]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can prevent activity.[1]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1][3][4]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which paradoxically reduces degradation efficiency.[2][5] It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM) to observe the full dose-response curve.[1]
Q2: How can I determine if poor cell permeability is limiting my PROTAC's efficacy?
A2: Poor cell permeability is a significant challenge for PROTACs due to their high molecular weight and polar surface area.[5][6][7] Several assays, both cell-free and cell-based, can be used to assess the ability of your PROTAC to cross the cell membrane.
-
Cell-Free Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that measures passive diffusion across an artificial lipid membrane and can provide an initial assessment of membrane permeability.[7][8]
-
Cell-Based Assays: The Caco-2 permeability assay uses a monolayer of Caco-2 cells to model the intestinal barrier, accounting for both passive diffusion and active transport mechanisms, including efflux pumps that might be removing your PROTAC from the cell.[8][9]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the PROTAC is reaching its intracellular target and binding to it within a cellular context.[5][10]
Q3: I observe a bell-shaped dose-response curve (the "Hook Effect"). How can I address this?
A3: The "hook effect" is characterized by decreased target degradation at high PROTAC concentrations and is a common feature of PROTACs.[5][11] It occurs when an excess of the PROTAC molecule saturates both the target protein and the E3 ligase, favoring the formation of binary complexes over the productive ternary complex.[2][5]
Strategies to Mitigate the Hook Effect:
-
Optimize Concentration: The most straightforward approach is to use your PROTAC at lower concentrations that fall within the optimal range for maximal degradation, as identified by your dose-response experiment.[5]
-
Enhance Cooperativity: Redesigning the PROTAC to promote positive cooperativity in ternary complex formation can help. Cooperative binding stabilizes the ternary complex over the binary ones, which can reduce the hook effect.[5] This often involves modifying the linker.[12]
-
Biophysical Analysis: Use assays like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help correlate complex formation with the observed degradation profile.[5][13][]
Q4: How do I confirm that my PROTAC is successfully forming a ternary complex?
A4: The formation of a stable ternary complex (Target Protein-PROTAC-CRBN) is essential for ubiquitination and subsequent degradation.[2][] If this complex is unstable or doesn't form correctly, degradation will be inefficient. Several biophysical techniques can be used to verify its formation.
-
Co-Immunoprecipitation (Co-IP): This is a standard method to demonstrate protein-protein interactions in a cellular lysate. You can immunoprecipitate the target protein and then use a Western blot to probe for the presence of co-precipitated CRBN, which would indicate a PROTAC-mediated interaction.[1]
-
Proximity-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are powerful in vitro methods. They use labeled binding partners (e.g., antibodies or tagged proteins) that generate a signal only when brought into close proximity by the PROTAC-induced ternary complex.[2][12][15]
-
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the formation and dissociation of the ternary complex, offering deep insights into its stability.[]
Q5: How can I verify that the observed protein loss is due to proteasomal degradation?
A5: It is crucial to confirm that the reduction in your target protein levels is a direct result of the ubiquitin-proteasome pathway and not due to other effects, such as transcriptional repression or off-target toxicity.
The most common method is to pre-treat your cells with a proteasome inhibitor (e.g., MG-132 or carfilzomib) before adding your PROTAC.[16] If the PROTAC is working as intended, inhibiting the proteasome should prevent the degradation of the target protein, leading to its "rescue" or accumulation compared to cells treated with the PROTAC alone.[16] Similarly, pre-treatment with a neddylation inhibitor (e.g., MLN4924), which inactivates Cullin-RING ligases like CRL4-CRBN, should also block degradation.[16]
Troubleshooting Guides & Data
Table 1: Initial Troubleshooting for Low Degradation Efficiency
| Potential Cause | Suggested Experiment | Expected Outcome for Diagnosis |
| Poor Compound Stability/Purity | LC-MS analysis of PROTAC stock and in-media stability assay. | Purity <95% or significant compound degradation observed over the experiment's time course. |
| Low CRBN Expression | Western Blot or qPCR for CRBN expression in the target cell line.[3] | The non-responsive cell line shows significantly lower or no CRBN expression compared to a sensitive control line.[3] |
| "Hook Effect" | Western Blot analysis of target degradation across a wide PROTAC concentration range (e.g., 0.1 nM to 10 µM).[5] | A bell-shaped curve is observed, with maximal degradation at an intermediate concentration and reduced degradation at higher concentrations.[11] |
| Poor Cell Permeability | PAMPA or Caco-2 assay.[8][9] Alternatively, a cellular target engagement assay like CETSA.[5] | Low apparent permeability coefficient (Papp) in PAMPA/Caco-2. No thermal stabilization of the target protein is observed in CETSA. |
| Inefficient Ternary Complex | Co-Immunoprecipitation (Co-IP) of the target protein, followed by Western Blot for CRBN.[1] Or in vitro TR-FRET assay.[2] | No CRBN is detected in the Co-IP eluate. No increase in FRET signal is observed with increasing PROTAC concentration. |
| Non-functional Proteasome Pathway | Pre-treat cells with a proteasome inhibitor (e.g., MG-132) for 1-2 hours before adding the PROTAC.[16] | Target protein levels are not "rescued" or restored in the presence of the proteasome inhibitor, suggesting a non-proteasomal cause of protein loss. |
Table 2: Quantitative Permeability Data for Representative PROTACs (Hypothetical)
This table illustrates how data from permeability assays can be structured for easy comparison.[7]
| PROTAC ID | Assay Type | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| PROTAC-A | PAMPA | 0.8 | Low Permeability |
| PROTAC-B | PAMPA | 5.2 | Moderate Permeability |
| PROTAC-C | Caco-2 (A to B) | 0.5 | Low Permeability |
| PROTAC-D | Caco-2 (A to B) | 4.5 | Moderate Permeability |
| PROTAC-D | Caco-2 (B to A) | 15.0 | High Efflux |
| Control (Caffeine) | Caco-2 (A to B) | 25.0 | High Permeability |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).[1]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[1]
-
Analysis: Quantify band intensities. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of remaining protein.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
-
Cell Treatment and Lysis: Treat cells with an optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours). Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of primary antibody against the target protein and incubate overnight at 4°C. Add fresh Protein A/G beads and incubate for another 2-4 hours.[1]
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove unbound proteins.[1]
-
Elution and Analysis: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes. Analyze the eluate via Western Blot, probing for both the target protein (as a positive control for IP) and CRBN (to check for interaction).[1]
Visualized Workflows and Concepts
Caption: General mechanism of action for a CRBN-recruiting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
Overcoming the "hook effect" in PROTAC experiments using Thalidomide-O-amido-C8-NHBoc
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you understand and overcome the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in the efficacy of a PROTAC at high concentrations, leading to a bell-shaped dose-response curve.[1][2] Instead of observing increased protein degradation with increasing PROTAC concentration, a decline in degradation is seen after an optimal concentration is reached.[3][4] This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2]
Q2: What is Thalidomide-O-amido-C8-NHBoc and what is its role in PROTACs?
A2: this compound is a chemical building block used in the synthesis of PROTACs.[5][6] It consists of a thalidomide derivative, which serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, attached to a C8 linker with a Boc-protected amine.[5][6] This molecule is not used to overcome the hook effect of an existing PROTAC, but is a component used in the design and creation of new PROTAC molecules. The choice of E3 ligase ligand and the linker are critical design elements that can influence the formation of the ternary complex and consequently, the propensity for a hook effect.
Q3: What are the primary consequences of the hook effect in experimental results?
A3: The hook effect can lead to the misinterpretation of a PROTAC's potency and efficacy.[2] A highly potent PROTAC might be incorrectly classified as inactive if tested at concentrations that are too high.[1] This can result in the inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially leading to the premature abandonment of promising compounds.[2]
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] Therefore, it is crucial to perform dose-response experiments over a wide range of concentrations, spanning from picomolar to high micromolar, to identify the optimal concentration window.[2]
Troubleshooting Guide
Problem 1: I am observing a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indication of the hook effect.[1]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully characterize the bell shape.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure ternary complex formation at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect.[2][7]
-
Problem 2: My PROTAC shows no degradation at any of the tested concentrations.
-
Likely Cause: This could be due to an inactive PROTAC, issues with the experimental setup, or the entire concentration range tested falling within the hook effect region.[2]
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: It is possible that the initial concentration range was too high, entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and facilitate ternary complex formation using appropriate assays.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 90 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Hook Effect Severity
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 8 | 95 | Minimal hook effect observed up to 10 µM |
| PROTAC-Y | 5 | 88 | Pronounced hook effect observed above 100 nM |
| PROTAC-Z | 12 | 92 | Moderate hook effect observed above 1 µM |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A broad concentration range is recommended (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[8] Include a vehicle control (e.g., DMSO).
-
Incubation: Remove the old medium and add the medium containing the different PROTAC concentrations. Incubate the cells for a desired duration (e.g., 2, 4, 8, 12, or 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein lysates, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: The mechanism of action of a PROTAC, leading to protein degradation.
Caption: Formation of non-productive binary complexes causing the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length of Thalidomide-O-amido-C8-NHBoc for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the linker length of Thalidomide-O-amido-C8-NHBoc-based PROTACs.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of PROTACs utilizing a this compound linker.
| Issue | Potential Cause | Recommended Solution |
| No or Low Target Protein Degradation | Poor Cell Permeability: The PROTAC molecule may be too large or polar to efficiently cross the cell membrane.[1][2] | 1. Modify Linker: Synthesize analogs with linkers of varying lengths and compositions (e.g., PEG, alkyl chains) to improve physicochemical properties.[][4] 2. Permeability Assays: Perform a Caco-2 cell permeability assay to quantify the permeability of your PROTACs.[1][5] 3. Prodrug Strategy: Consider employing a prodrug approach to mask polar groups and enhance cell uptake.[2] |
| Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for the simultaneous binding of the target protein and the E3 ligase, Cereblon (CRBN).[4][6] | 1. Vary Linker Length: Systematically shorten or lengthen the C8 alkyl chain to identify the optimal distance for ternary complex formation.[7] 2. Biophysical Assays: Use techniques like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[2][8] 3. Computational Modeling: Employ molecular modeling to predict favorable linker conformations for ternary complex formation.[] | |
| Instability of the PROTAC: The compound may be degrading in the cell culture medium or intracellularly. | 1. Stability Assay: Assess the stability of the PROTAC in cell culture media and cell lysate over time using LC-MS/MS. 2. Linker Modification: Introduce more stable chemical moieties into the linker to reduce susceptibility to metabolic degradation.[] | |
| "Hook Effect" Observed | High PROTAC Concentration: At excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex.[2] | 1. Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[2] 2. Test Lower Concentrations: Evaluate the PROTAC at lower concentrations (nanomolar to low micromolar) to find the maximal degradation "sweet spot".[2] 3. Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which can be assessed using biophysical assays.[2] |
| Off-Target Effects | Lack of Specificity: The warhead may bind to other proteins, or the linker may facilitate the degradation of unintended proteins. | 1. Optimize Warhead: Utilize a more selective binder for your protein of interest.[2] 2. Modify Linker: Systematically alter the linker length and composition, as this can influence the conformation of the ternary complex and the presentation of off-target proteins for ubiquitination.[2] 3. Proteomic Profiling: Use mass spectrometry-based proteomics to identify and quantify off-target protein degradation.[9][10] |
| Inconsistent Degradation Results | Variability in Cell Culture Conditions: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[2] | 1. Standardize Protocols: Use cells within a defined passage number range and maintain consistent seeding densities and culture conditions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the C8 linker in this compound?
A1: The C8 alkyl chain in this compound serves as a spacer connecting the thalidomide moiety (which binds to the E3 ligase Cereblon) to a warhead that binds to the target protein.[11] The length and composition of this linker are critical for the proper formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[6][12]
Q2: How does linker length affect PROTAC efficacy?
A2: The linker's length is a crucial determinant of a PROTAC's efficacy.[4] If the linker is too short, steric hindrance may prevent the simultaneous binding of the target protein and the E3 ligase.[4] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4] Therefore, optimizing the linker length is a key step in developing a potent PROTAC.
Q3: What are the key steps in the mechanism of action for a thalidomide-based PROTAC?
A3: The mechanism involves the PROTAC first entering the cell and then simultaneously binding to the target protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[6][12] This forms a ternary complex, which brings the target protein into proximity with the E3 ligase machinery.[8] The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[13][14]
Q4: How can I confirm that my PROTAC is forming a ternary complex?
A4: Several biophysical and cell-based assays can be used to confirm ternary complex formation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can detect the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[2][8] Other techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity ligation assays.[8]
Q5: What is the purpose of the Boc protecting group on this compound?
A5: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. In this context, it protects the terminal amine on the C8 linker, allowing for controlled, stepwise synthesis of the final PROTAC molecule. The Boc group can be selectively removed to allow for the conjugation of the "warhead" that targets the protein of interest.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[14]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibody against the target protein. After washing, incubate with the HRP-conjugated secondary antibody.[14]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation.[14]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol describes a method to measure the PROTAC-induced proximity of the target protein and the E3 ligase.
Materials:
-
Purified recombinant target protein (e.g., with a His-tag)
-
Purified recombinant E3 ligase complex (e.g., CRBN/DDB1)
-
PROTAC compound
-
Assay buffer
-
Donor-labeled antibody (e.g., anti-His-Tb)
-
Acceptor-labeled antibody (e.g., anti-CRBN-d2)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare Protein-PROTAC Mixture: In a microplate, prepare a solution containing the purified target protein and the E3 ligase complex in assay buffer.
-
Add PROTAC: Add serial dilutions of the PROTAC to the protein mixture.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Add Antibodies: Add the donor and acceptor-labeled antibodies to the wells.
-
Second Incubation: Incubate the plate to allow for antibody binding to their respective targets.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) to determine the extent of ternary complex formation at different PROTAC concentrations.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Protein Degrader [proteomics.com]
- 10. mtoz-biolabs.com [mtoz-biolabs.com]
- 11. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 12. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 13. Protein Degradation and PROTACs [france.promega.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Diagnosing Off-Target Effects of Thalidomide-O-amido-C8-NHBoc-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing and mitigating off-target effects of Thalidomide-O-amido-C8-NHBoc-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for thalidomide-based PROTACs?
A1: Off-target effects with thalidomide-based PROTACs primarily arise from two sources:
-
Degradation of Cereblon (CRBN) Neosubstrates: Thalidomide and its derivatives are known to act as "molecular glues," inducing the degradation of proteins that are not the natural substrates of the CRBN E3 ligase.[1] These "neosubstrates" include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as other zinc-finger proteins.[2][3] This can occur independently of the intended target of the PROTAC.[2]
-
"Off-target" Ternary Complex Formation: The PROTAC can induce the formation of a ternary complex between CRBN and a protein other than the intended target. This can be influenced by the physicochemical properties of the PROTAC, including the linker.[4]
Q2: How does the this compound linker potentially influence off-target effects?
A2: The C8 alkyl linker in your PROTAC plays a significant role in its overall properties and can influence off-target effects in several ways:
-
Physicochemical Properties: Long alkyl linkers like the C8 chain increase the lipophilicity of the PROTAC molecule.[] This can affect its solubility and cell permeability.[][6] Poor solubility can lead to compound aggregation and non-specific effects, while altered permeability can affect the intracellular concentration and target engagement.
-
Ternary Complex Geometry: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[][8] An overly long or rigid linker may lead to suboptimal geometry, potentially reducing on-target degradation efficiency or promoting the formation of off-target ternary complexes.[][9]
-
Hydrophobic Interactions: The hydrophobic C8 chain may engage in non-specific interactions with cellular components, potentially leading to off-target binding or sequestration of the PROTAC molecule.
Q3: What is the "hook effect" and how can it lead to misleading results in off-target analysis?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] This can be problematic in off-target analysis as high, non-optimal concentrations might not only show reduced on-target degradation but could also reveal off-target effects that are not relevant at therapeutically effective concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected degradation of proteins other than the target of interest in proteomics data. | 1. Degradation of CRBN neosubstrates (e.g., IKZF1, IKZF3). 2. Formation of off-target ternary complexes. 3. High PROTAC concentration leading to non-specific effects. | 1. Perform orthogonal validation: Confirm the degradation of potential off-targets using Western Blotting with highly specific antibodies.2. Run a dose-response experiment: Analyze the degradation of both the on-target and off-target proteins across a wide range of PROTAC concentrations to determine if the off-target effect is concentration-dependent.3. Use a negative control PROTAC: Synthesize a PROTAC with an inactive E3 ligase ligand (e.g., by modifying the thalidomide moiety) to see if the off-target degradation is CRBN-dependent. |
| High cell toxicity observed at concentrations required for target degradation. | 1. On-target toxicity: The degradation of the intended target is inherently toxic to the cells.2. Off-target toxicity: The degradation of an off-target protein is causing the toxicity.3. Poor physicochemical properties of the PROTAC (e.g., low solubility, aggregation). | 1. Validate on-target toxicity: Use an alternative method to deplete the target protein (e.g., siRNA) and assess if it phenocopies the observed toxicity.2. Identify the toxic off-target: Use proteomics to identify off-targets and then use siRNA to deplete them individually to see if toxicity is mitigated.3. Assess PROTAC solubility: Measure the aqueous solubility of your PROTAC. If it is low, consider reformulating or modifying the linker to improve solubility. |
| No or poor degradation of the target protein. | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation due to suboptimal linker length or conformation. 3. Low expression of CRBN in the cell line. | 1. Perform a cell permeability assay: Use a method like the parallel artificial membrane permeability assay (PAMPA) to assess permeability.[10] If permeability is low, consider linker modification to reduce lipophilicity or introduce polar groups.[]2. Conduct a target engagement assay: Use Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to both the target protein and CRBN inside the cells.[11]3. Confirm CRBN expression: Check the expression level of CRBN in your cell line by Western Blot or qPCR. |
| Inconsistent degradation results between experiments. | 1. Variability in cell health and passage number. 2. Instability of the PROTAC in cell culture media. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.[4]2. Assess PROTAC stability: Incubate the PROTAC in cell culture media for the duration of your experiment and then measure its concentration by LC-MS to check for degradation. |
| Unexpected upregulation of certain proteins after PROTAC treatment. | Cellular stress response: The accumulation of misfolded proteins due to on- or off-target effects can trigger the Unfolded Protein Response (UPR).[12] | Monitor UPR markers: Perform Western Blotting for key UPR proteins like BiP, CHOP, and ATF4 to confirm the activation of this pathway.[12] If the UPR is activated, it may indicate broader cellular stress caused by the PROTAC. |
Quantitative Data Summary
The following tables provide representative quantitative data from proteomics and degradation assays for thalidomide-based PROTACs. Note that the specific values will vary depending on the target protein, cell line, and experimental conditions.
Table 1: Representative Quantitative Proteomics Data for a Thalidomide-based PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein X | TPX | -3.5 | < 0.001 | No (On-target) |
| Ikaros | IKZF1 | -2.8 | < 0.01 | Yes (Known Neosubstrate) |
| Aiolos | IKZF3 | -2.5 | < 0.01 | Yes (Known Neosubstrate) |
| Zinc Finger Protein 91 | ZFP91 | -1.9 | < 0.05 | Yes (Potential Neosubstrate) |
| GAPDH | GAPDH | -0.1 | > 0.05 | No |
This data is illustrative and highlights the expected degradation of the target protein alongside known CRBN neosubstrates.
Table 2: Comparative Degradation Potency (DC50) and Maximum Degradation (Dmax) of Thalidomide-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (CRBN-based) | BRD4 | Jurkat | < 1 | > 95 | [13] |
| dBET1 (CRBN-based) | BRD4 | MOLM13 | 8 | > 90 | [14] |
| PROTAC targeting IDO1 | IDO1 | HeLa | 2.84 µM | 93 | [14] |
This table provides examples of the degradation potency and efficacy of different thalidomide-based PROTACs against various targets.
Experimental Protocols
Protocol 1: Global Proteomic Analysis using Tandem Mass Tag (TMT) Labeling
This protocol outlines a workflow for identifying and quantifying protein abundance changes across the proteome following PROTAC treatment.[14]
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the this compound-based PROTAC at a predetermined optimal concentration (e.g., 1-5x DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (if available).
-
Incubate for a specified time (e.g., 6-24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
3. TMT Labeling:
-
Resuspend the peptide samples in a suitable buffer (e.g., TEAB).
-
Label each sample with a different TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
4. LC-MS/MS Analysis:
-
Desalt the combined peptide sample using a C18 solid-phase extraction cartridge.
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode with synchronous precursor selection (SPS) for MS3-based quantification of TMT reporter ions.
5. Data Analysis:
-
Process the raw mass spectrometry data using a software package like Proteome Discoverer or MaxQuant.
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the binding of the PROTAC to its intended target and to CRBN within intact cells.[11][15][16]
1. Cell Culture and Treatment:
-
Culture cells to a high density.
-
Treat the cell suspension with the PROTAC at various concentrations or a vehicle control.
-
Incubate at 37°C for a defined period (e.g., 1 hour) to allow for compound entry and binding.
2. Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.
-
Immediately cool the tubes to 4°C for 3 minutes.
3. Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western Blotting using specific antibodies against the target protein and CRBN.
5. Data Analysis:
-
Quantify the band intensities for the target protein and CRBN at each temperature.
-
Normalize the data to the intensity at the lowest temperature (no denaturation).
-
Plot the percentage of soluble protein against temperature to generate melt curves.
-
A shift in the melting temperature (Tagg) in the presence of the PROTAC indicates target engagement.
Mandatory Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Troubleshooting workflow for unexpected off-target degradation.
Caption: Integrated experimental workflow for off-target diagnosis.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
How to improve cell permeability of PROTACs containing Thalidomide-O-amido-C8-NHBoc
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs containing the Thalidomide-O-amido-C8-NHBoc E3 ligase ligand-linker moiety.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its components?
A1: "this compound" is a pre-fabricated chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of:
-
Thalidomide: The E3 ligase ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
-O-amido-: An ether and amide linkage connecting thalidomide to the linker.
-
-C8-: An eight-carbon alkyl chain linker that provides spatial separation between the E3 ligase ligand and the warhead (the ligand for your protein of interest).
-
-NHBoc: A Boc-protected amine group at the terminus of the linker, ready for conjugation to a warhead.
Q2: Why is the cell permeability of my PROTAC a concern?
A2: The efficacy of a PROTAC is contingent on its ability to cross the cell membrane and reach its intracellular target protein and the E3 ligase machinery. PROTACs are often large molecules with high molecular weights and a significant number of hydrogen bond donors and acceptors, placing them in the "beyond Rule of 5" chemical space. These characteristics can lead to poor passive diffusion across the lipid bilayer of the cell membrane, limiting their therapeutic potential.
Q3: How does the C8 alkyl linker in my "this compound" PROTAC influence its permeability?
A3: The C8 alkyl linker is generally considered to have a positive influence on cell permeability compared to more polar linkers like polyethylene glycol (PEG). Alkyl chains are hydrophobic and can reduce the overall polarity of the PROTAC, which can improve its ability to partition into the cell membrane. However, the presence of the amide bond introduces a hydrogen bond donor, which can negatively impact permeability. The overall permeability will be a balance of these competing factors.
Q4: I have synthesized my PROTAC using "this compound", but I am seeing low levels of target protein degradation in my cellular assays. Could this be a permeability issue?
A4: Yes, poor cell permeability is a common reason for a disconnect between potent biochemical activity (e.g., strong binding to the target and E3 ligase) and weak cellular activity. If your PROTAC is not efficiently entering the cell, it cannot induce the degradation of the target protein. It is crucial to experimentally assess the cell permeability of your compound.
Troubleshooting Guide: Improving PROTAC Cell Permeability
If you are experiencing issues with the cellular efficacy of your PROTAC containing a this compound linker, consider the following troubleshooting strategies:
Issue 1: Low Passive Permeability
Potential Cause: The overall physicochemical properties of your PROTAC, including high molecular weight, polarity, and number of hydrogen bond donors, are hindering its ability to passively diffuse across the cell membrane.
Troubleshooting Strategies:
-
Linker Modification:
-
Introduce Rigidity: Incorporate cyclic structures like piperazine or piperidine into the linker. This can reduce the conformational flexibility of the PROTAC, which may favor a more "permeable" conformation and can also improve solubility.
-
Replace Amide Bonds: If possible, replace amide bonds within the linker with esters. This reduces the number of hydrogen bond donors, a key factor in improving permeability.[1]
-
Systematic Length Variation: While you started with a C8 linker, it is often necessary to synthesize and test a series of linkers with varying lengths (e.g., C4, C6, C10) to find the optimal balance between ternary complex formation and cell permeability.
-
-
Induce Intramolecular Hydrogen Bonding:
-
Strategically introduce functional groups that can form intramolecular hydrogen bonds. This can encourage the PROTAC to adopt a more compact, "ball-like" conformation in the hydrophobic environment of the cell membrane, effectively shielding its polar surface area and improving permeability.[2]
-
-
Prodrug Approach:
-
Temporarily mask polar functional groups on your PROTAC with lipophilic moieties that can be cleaved by intracellular enzymes. This increases the overall lipophilicity of the molecule, facilitating its entry into the cell, after which the active PROTAC is released.
-
Issue 2: Active Efflux by Transporters
Potential Cause: Your PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a sufficient intracellular concentration.
Troubleshooting Strategies:
-
Co-administration with Efflux Pump Inhibitors: In your cellular assays, co-administer your PROTAC with known efflux pump inhibitors (e.g., verapamil). A significant increase in target degradation in the presence of the inhibitor would suggest that your PROTAC is an efflux substrate.
-
Structural Modifications: Modify the structure of your PROTAC to reduce its recognition by efflux transporters. This can involve altering the warhead, the linker, or the E3 ligase ligand.
Data Presentation: Quantitative Permeability Data
While specific permeability data for a PROTAC containing the exact "this compound" linker is not publicly available, the following tables provide representative data for thalidomide-based PROTACs with different linker types to illustrate general trends.
Table 1: Representative PAMPA Permeability Data for Thalidomide-Based PROTACs
| PROTAC ID | Linker Composition | Molecular Weight (Da) | cLogP | H-Bond Donors | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC-A | PEG4 | ~850 | 2.5 | 5 | 0.5 |
| PROTAC-B | C8 Alkyl | ~820 | 4.2 | 4 | 1.8 |
| PROTAC-C | C12 Alkyl | ~876 | 5.5 | 4 | 2.5 |
This table illustrates that, in general, increasing the hydrophobicity of the linker (from PEG to alkyl) and reducing the number of hydrogen bond donors can lead to an increase in passive permeability as measured by the PAMPA assay.
Table 2: Representative Caco-2 Permeability Data for Thalidomide-Based PROTACs
| PROTAC ID | Linker Composition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| PROTAC-X | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC-Y | C8 Alkyl-Amide | 1.5 | 3.0 | 2.0 |
| PROTAC-Z | C6 Alkyl-Piperazine | 2.1 | 2.5 | 1.2 |
This table highlights that while a PROTAC may have reasonable apparent permeability in the apical to basolateral (A→B) direction, a high efflux ratio (as seen in PROTAC-X) indicates it is being actively pumped out of the cells. Modifications to the linker, such as incorporating a piperazine moiety (PROTAC-Z), can sometimes mitigate this effect.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for initial permeability screening.
Methodology:
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
-
Preparation of the Acceptor Plate:
-
The acceptor plate contains a lipid-infused filter. A common lipid solution is 2% phosphatidylcholine in dodecane.
-
-
Assay Procedure:
-
Add the PROTAC solution to the donor plate.
-
Place the acceptor plate on top of the donor plate, ensuring the lipid membrane is in contact with the donor solution.
-
Incubate at room temperature for 4-16 hours.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / [C]_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and [C]_eq is the equilibrium concentration.
-
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution (typically 1-10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At various time points, take samples from the basolateral chamber and analyze the PROTAC concentration by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Perform the assay as described above, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp values for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests active efflux.
-
Mandatory Visualizations
Signaling Pathway of a Thalidomide-Based PROTAC
References
Technical Support Center: Enhancing Ternary Complex Formation with Thalidomide-O-amido-C8-NHBoc
Welcome to the technical support center for researchers utilizing Thalidomide-O-amido-C8-NHBoc in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols to help you optimize the formation of the critical ternary complex (Target Protein:PROTAC:E3 Ligase) and achieve successful protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic chemical building block used in the creation of PROTACs.[1][2] It contains three key components:
-
Thalidomide: A well-characterized ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[3]
-
C8 Alkyl Chain: An eight-carbon linker that provides spacing between the E3 ligase ligand and the ligand for the target protein.[4]
-
NHBoc: A Boc-protected amine group. The Boc (tert-butyloxycarbonyl) group is a placeholder that is typically removed during synthesis to allow for the covalent attachment of a "warhead"—a ligand that binds to your specific protein of interest (POI).[4][5]
Its primary function is to serve as a versatile starting point for synthesizing a PROTAC designed to recruit the CRBN E3 ligase to a specific target protein for degradation.[5]
Q2: What is a ternary complex and why is it essential for PROTAC function?
A2: A ternary complex, in the context of PROTACs, is the structure formed when the PROTAC molecule simultaneously binds to both the target protein of interest (POI) and an E3 ubiquitin ligase (in this case, CRBN).[6][7] The formation of a stable and productive ternary complex is the most critical step for a PROTAC's success.[6][8] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein.[3] The polyubiquitinated target is then recognized and destroyed by the cell's proteasome.[3] Without efficient ternary complex formation, subsequent ubiquitination and degradation will not occur.[8]
Q3: What is "cooperativity" in ternary complex formation?
A3: Cooperativity describes the degree to which the binding of the first protein (e.g., CRBN) to the PROTAC influences the binding of the second protein (the POI).
-
Positive Cooperativity (α > 1): The binding of one protein increases the affinity for the other. This is highly desirable as it leads to a more stable ternary complex compared to the individual binary (PROTAC-protein) complexes.[9]
-
Negative Cooperativity (α < 1): The binding of one protein hinders the binding of the second.
-
No Cooperativity (α = 1): The two binding events are independent.
High positive cooperativity can enhance the population of the ternary complex, leading to more efficient degradation and potentially mitigating issues like the "hook effect".[9][10]
Troubleshooting Guide
This section addresses common problems encountered during PROTAC development and provides a logical workflow for diagnosing the root cause.
Problem 1: My PROTAC shows little to no degradation of the target protein.
This is a frequent issue that can stem from multiple points in the PROTAC mechanism of action.[8]
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[8][10]
-
Inefficient Ternary Complex Formation: The PROTAC may bind to the target and CRBN individually but fails to bring them together effectively.[8]
-
Troubleshooting Step: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly measure ternary complex formation in vitro.[10][11] These assays can confirm if a stable complex is forming and quantify its cooperativity.[12][13]
-
Solution: The linker is a critical determinant.[8] Systematically vary the linker length (e.g., using different chain lengths instead of C8), composition (e.g., PEG vs. alkyl), and attachment points on the target ligand.[10] This can resolve steric hindrance or create a more favorable orientation.[8]
-
-
Lack of Target Engagement in Cells: The PROTAC may not be binding to the target protein or CRBN in the complex cellular environment.
-
Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to confirm that your PROTAC is engaging with both the target and CRBN inside the cell.[10][14]
-
Solution: If there is no engagement, this points back to issues with cell permeability or compound stability in the cell culture medium. If only one target is engaged, it suggests the warhead or E3 ligand may be inappropriate for the cellular context.
-
-
Non-Productive Ternary Complex Geometry: A ternary complex may form, but the orientation of the target protein relative to the E3 ligase does not place any surface lysine residues in a position to be ubiquitinated.[10]
-
Troubleshooting Step: Conduct an in-vitro or cellular ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC, E3 ligase, and ubiquitin machinery.[15]
-
Solution: This issue almost always requires redesigning the PROTAC, primarily by modifying the linker to alter the geometry of the complex.[10]
-
-
Low E3 Ligase Expression: The chosen E3 ligase, CRBN, may not be sufficiently expressed in your experimental cell line.[8]
Visual Workflow: Troubleshooting Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Problem 2: I am observing a "Hook Effect".
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[10]
This occurs because at excessive concentrations, the PROTAC is more likely to form two separate, non-productive binary complexes (POI:PROTAC and CRBN:PROTAC) instead of the productive ternary complex (POI:PROTAC:CRBN).[8][10]
-
Confirm the Effect: Perform a wide dose-response experiment with your PROTAC, spanning from picomolar to high micromolar concentrations, to clearly define the bell-shaped curve.[8]
-
Operate at Optimal Concentrations: Use your PROTAC at concentrations on the left side of the bell curve, where maximal degradation occurs.
-
Enhance Ternary Complex Cooperativity: The most robust solution is to redesign the PROTAC to favor the ternary complex over the binary ones.[10] A PROTAC with high positive cooperativity will be less susceptible to the hook effect because the ternary complex is significantly more stable. This again points to optimizing the linker.[9]
-
Biophysical Confirmation: Use biophysical assays to measure the binding affinities of the binary complexes and the stability of the ternary complex. This data can help rationalize the observed cellular hook effect.[10]
Visual Explanation: The Hook Effect
Caption: The hook effect: excess PROTAC favors non-productive binary complexes.
Quantitative Data Summary
Biophysical assays provide key quantitative metrics to rank and optimize PROTACs. The cooperativity factor (α) is calculated as: α = (KDPOI * KDCRBN) / (KDTernary_POI * KDTernary_CRBN) , where the ternary KDs are the affinities of each protein for the pre-formed binary complex. A simpler, often cited method defines α = KDbinary / KDternary . High alpha values indicate favorable ternary complex formation.
Table 1: Example Biophysical Data for PROTAC-Induced Ternary Complexes (Note: Data is illustrative, based on published model systems like MZ1, and not specific to a this compound derivative)
| Parameter | System | Value | Technique | Significance |
| Binary Affinity (KD) | PROTAC for Target Protein | 1 - 100 nM | SPR, ITC | Measures binding to the intended target.[12] |
| Binary Affinity (KD) | PROTAC for E3 Ligase (CRBN) | 50 nM - 5 µM | SPR, ITC | Measures binding to the E3 ligase.[12] |
| Ternary Affinity (KD) | Target for PROTAC:CRBN complex | < 50 nM | SPR | Affinity for the second protein after the first is bound. |
| Cooperativity (α) | VHL:MZ1:Brd4BD2 | 15 - 26 | ITC, SPR | A high value indicates the ternary complex is strongly favored.[13] |
| Dissociation Rate (koff) | Ternary Complex | ~0.01 s-1 | SPR | A slow off-rate indicates a stable, long-lived complex.[13] |
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation via TR-FRET
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust, high-throughput assay to measure ternary complex formation in solution.
Objective: To quantify the proximity of the target protein and CRBN induced by the PROTAC.
Materials:
-
Purified, tagged POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).
-
Lanthanide-labeled antibody against one tag (Donor, e.g., Anti-His-Tb).
-
Fluorescently-labeled antibody against the other tag (Acceptor, e.g., Anti-GST-d2).
-
PROTAC synthesized from this compound.
-
Assay buffer (e.g., PBS, 0.01% BSA).
-
384-well low-volume microplates.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare a concentration series of your PROTAC in DMSO, then dilute into assay buffer.
-
In a microplate, add a constant concentration of the POI and CRBN to each well.[8]
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC (DMSO only).[8]
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for complex formation.[8]
-
Measure the FRET signal on the microplate reader by exciting the donor fluorophore (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).[8]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation. The data can be fitted to determine an EC50 for complex formation.
Protocol 2: Measuring Cellular Degradation via Western Blot
Western Blot is a fundamental endpoint assay to directly visualize and quantify the reduction in target protein levels.
Objective: To determine the extent of POI degradation (Dmax) and the concentration required for 50% degradation (DC50).
Materials:
-
Target cell line with endogenous CRBN expression.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Gel electrophoresis and Western Blotting equipment.
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash cells with cold PBS and lyse them directly in the plate with lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of total protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each lane. Plot the normalized POI level against the PROTAC concentration to determine the DC50 and Dmax.
Visual Diagram: PROTAC Mechanism of Action
Caption: The PROTAC induces a ternary complex, leading to ubiquitination and degradation.
References
- 1. This compound|1950635-34-3|COA [dcchemicals.com]
- 2. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. books.rsc.org [books.rsc.org]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Optimizing C8-Linked PROTAC Design to Overcome Steric Hindrance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in designing and optimizing Proteolysis Targeting Chimeras (PROTACs), with a specific focus on mitigating steric hindrance associated with C8 linkers.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the C8 position for linker attachment in PROTACs?
The C8 position on certain ligands, particularly those targeting kinase domains, is often a solvent-exposed region when the ligand is bound to its target protein. This solvent exposure makes it an attractive and common attachment point, or "exit vector," for the PROTAC linker, as modifications at this site are less likely to disrupt the primary binding interaction with the protein of interest (POI).
Q2: How can a C8-attached linker cause steric hindrance?
Steric hindrance with a C8-linked PROTAC can occur at several levels. If the linker is too short or conformationally constrained, it can cause a direct clash between the E3 ligase and the POI, preventing the formation of a stable and productive ternary complex.[1][2] Even with a longer linker, an unfavorable conformation can orient the E3 ligase in a way that its ubiquitin-transferring machinery cannot access lysine residues on the POI's surface, rendering the complex non-productive.
Q3: What are the initial signs that my C8-linked PROTAC may have a steric hindrance problem?
A common indicator of potential steric issues is observing strong binary binding of your PROTAC to both the POI and the E3 ligase independently, but failing to see significant target degradation in cellular assays. This discrepancy suggests that while the individual components can bind, they are unable to form a productive ternary complex required for degradation. Another sign can be a pronounced "hook effect" at high concentrations, where the formation of non-productive binary complexes outcompes productive ternary ones.
Troubleshooting Guide
Issue 1: My C8-linked PROTAC shows poor target degradation despite good binary binding.
This is a classic symptom of a sterically constrained or non-productive ternary complex.
Troubleshooting Steps:
-
Vary Linker Length: The most straightforward approach is to synthesize a small library of PROTACs with varying linker lengths. Both increasing and decreasing the number of atoms in the linker can have a significant impact on ternary complex geometry. Flexible linkers like polyethylene glycol (PEG) are often used for this initial screening due to their synthetic accessibility.[1][3]
-
Modify Linker Composition: If varying the length of a flexible linker is not fruitful, consider altering its composition.
-
Flexible vs. Rigid: While flexible linkers (e.g., alkyl chains, PEGs) allow the PROTAC to adopt multiple conformations, this can come at an entropic cost upon binding.[3][4] Introducing rigid motifs like piperazine or piperidine rings can pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[3][5]
-
PEG vs. Alkyl: PEG linkers can improve solubility and offer favorable interactions, but alkyl linkers may be preferred in some contexts for their hydrophobicity, which can influence cell permeability.[3][5]
-
-
Explore Alternative Attachment Points: If modifications to the C8 linker are unsuccessful, it may be necessary to explore alternative exit vectors on the POI ligand. Computational modeling can help identify other solvent-exposed regions that are less likely to interfere with ternary complex formation.
.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
Optimizing PROTAC concentration to avoid binary complex formation dominance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PROTAC concentrations for effective target protein degradation while avoiding the pitfalls of binary complex formation dominance.
Frequently Asked Questions (FAQs)
Q1: What is binary complex formation dominance, and why is it a problem in PROTAC experiments?
A1: Binary complex formation dominance, often referred to as the "hook effect," is a phenomenon where high concentrations of a PROTAC lead to a decrease in the degradation of the target protein.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase alone, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[2][3] This leads to a characteristic bell-shaped dose-response curve, which can lead to the misinterpretation of a PROTAC's potency and efficacy.[3][4]
Q2: What are the experimental consequences of using a suboptimal PROTAC concentration?
A2: Using a suboptimal PROTAC concentration can have several negative consequences for your experiments:
-
Misleading Potency (DC50) and Efficacy (Dmax) Values: The "hook effect" can lead to an inaccurate determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3] A potent PROTAC might be incorrectly deemed weak or inactive if tested at concentrations that are too high.[5]
-
Wasted Resources: Inaccurate data can lead to the premature termination of research on a promising compound or the pursuit of a less effective one.[3]
-
Inconsistent Results: Failure to control for the "hook effect" can lead to poor reproducibility of experiments.[6]
Q3: At what concentration range does the "hook effect" typically occur?
A3: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[7] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[3] It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Q4: How can I avoid or mitigate the "hook effect"?
A4: Several strategies can be employed to avoid or mitigate the "hook effect":
-
Comprehensive Dose-Response Studies: Perform a wide dose-response experiment with serial dilutions of the PROTAC over several orders of magnitude (e.g., picomolar to high micromolar) to identify the optimal concentration range.[1][8]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[1]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can stabilize the ternary complex over the binary complexes, thus reducing the hook effect.[1][9]
-
Biophysical Assays: Utilize techniques like TR-FRET, SPR, or AlphaLISA to directly measure the formation and stability of the ternary complex at various PROTAC concentrations.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak degradation of the target protein | 1. Suboptimal PROTAC concentration: The concentration used may be too low to be effective or too high and falling into the "hook effect" region.[6] | 1. Perform a wide dose-response experiment: Test a broad concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[6] |
| 2. Inappropriate treatment time: The kinetics of degradation can vary.[3] | 2. Conduct a time-course experiment: Treat cells with a fixed, effective PROTAC concentration for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to find the optimal incubation period.[6] | |
| 3. Low cell permeability of the PROTAC: The PROTAC may not be efficiently entering the cells.[1][10] | 3. Assess cell permeability: Consider using cell permeability assays. If permeability is low, linker modification may be necessary to improve physicochemical properties.[1][11] | |
| 4. Low expression of the recruited E3 ligase: The cell line may not express sufficient levels of the E3 ligase (e.g., CRBN or VHL).[6] | 4. Verify E3 ligase expression: Check the expression level of the recruited E3 ligase in your cell line using Western Blot or qPCR.[12] | |
| "Hook effect" observed (decreased degradation at high concentrations) | 1. PROTAC concentration is too high: Excessive PROTAC concentration leads to the formation of non-productive binary complexes.[3] | 1. Perform a detailed dose-response curve: Use smaller concentration increments in the higher range to precisely identify the optimal concentration before the hook effect occurs.[6] |
| 2. Imbalanced binding affinities: A significant imbalance in the PROTAC's binding affinities for the target protein and the E3 ligase can promote binary complex formation.[8] | 2. Biophysical characterization: Use assays like SPR or ITC to determine the binary binding affinities (KD) and assess ternary complex cooperativity.[8][13] | |
| Inconsistent results between experiments | 1. Variation in cell culture conditions: Cell passage number, confluency, or health can affect protein expression and the ubiquitin-proteasome system.[1] | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities.[1] |
| 2. PROTAC instability: The PROTAC compound may be unstable in the cell culture medium.[1] | 2. Assess compound stability: Evaluate the stability of your PROTAC in the experimental media over the time course of your experiment.[1] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for two different PROTACs to illustrate the key parameters for evaluating their performance.
| Parameter | PROTAC A (Hypothetical) | PROTAC B (Hypothetical) | Cell Line |
| DC50 | 10 nM | 50 nM | HEK293 |
| Dmax | >95% | ~80% | HEK293 |
| Optimal Treatment Time | 12 hours | 24 hours | HEK293 |
| Hook Effect Onset | > 1 µM | > 5 µM | HEK293 |
| Binary KD (Target) | 100 nM | 80 nM | N/A |
| Binary KD (E3 Ligase) | 150 nM | 200 nM | N/A |
| Ternary Complex Cooperativity (α) | 5 (Positive) | 1.2 (Slightly Positive) | N/A |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[3]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[3] Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane and then incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of target protein remaining relative to the vehicle control against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[6]
-
Protocol 2: Ternary Complex Formation Assessment by TR-FRET
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[1]
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the purified, tagged target protein (e.g., His-tagged) and the purified, tagged E3 ligase complex (e.g., GST-tagged) in an appropriate assay buffer.
-
Prepare serial dilutions of the PROTAC in the same assay buffer.
-
Prepare donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) labeled antibodies.
-
-
Assay Procedure:
-
In a microplate, add the target protein and E3 ligase mixture.
-
Add the serial dilutions of the PROTAC to the protein mixture.
-
Incubate to allow for ternary complex formation.[1]
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.[1]
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.[1]
-
Visualizations
Caption: PROTAC mechanism at optimal vs. high concentrations.
Caption: Troubleshooting workflow for optimizing PROTAC concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ternary Complex Formation of Thalidomide-O-amido-C8-NHBoc PROTACs in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the intracellular formation of ternary complexes by PROTACs incorporating the Thalidomide-O-amido-C8-NHBoc E3 ligase ligand-linker moiety. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations to elucidate the underlying biological processes and experimental workflows.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase. For PROTACs utilizing a thalidomide-based moiety, such as those synthesized with the this compound linker, the recruited E3 ligase is Cereblon (CRBN). The C8 alkyl linker in this specific PROTAC component plays a crucial role in spanning the distance between the target protein and CRBN, thereby facilitating their proximity and subsequent ubiquitination of the target.
Performance Comparison of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct comparative studies on a series of PROTACs using the identical this compound linker are not extensively available in the public domain, we can infer performance from studies on thalidomide-based PROTACs with similar eight-carbon chain linkers targeting prominent cancer-related proteins such as Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
The linker length and composition are critical for optimal ternary complex formation and subsequent degradation. For instance, studies on BTK-targeted PROTACs have shown that variations in linker length can significantly impact degradation activity. While a direct correlation is not always observed, an optimal linker length is crucial for productive ternary complex formation, and linkers that are too short may lead to steric clashes.
Table 1: Representative Degradation Performance of Thalidomide-Based BTK PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Characteristics | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P13I | Pomalidomide | PEG-based | BTK | Ramos | ~10 | >90% | [1] |
| MT-802 | Thalidomide | 12-atom linker | BTK | THP-1 | ~12 | >99% | [2] |
| Covalent PROTAC | Thalidomide | Not specified | BTK | THP-1 | ~200 | Not specified | [2] |
Table 2: Representative Degradation Performance of Thalidomide-Based BRD4 PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Characteristics | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | PEG-based | BRD4 | MV4;11 | <100 | >85% | [3] |
| PROTAC 1 | Pomalidomide | PEG linker | BRD4 | Burkitt's lymphoma | <1 | Not specified | |
| Compound 21 | Lenalidomide/Pomalidomide | Dihydroquinazolinone-based | BRD4 | THP-1 | 810 | Not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the key processes.
Experimental Protocols for Ternary Complex Validation in Cells
Validating the formation of the PROTAC-induced ternary complex within a cellular context is crucial for confirming the mechanism of action. The following are detailed protocols for commonly used in-cell validation methods.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound PROTAC at the desired concentration or with a vehicle control (e.g., DMSO) for the specified time. To prevent degradation of the target protein and trap the ternary complex, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific for the E3 ligase (e.g., anti-CRBN) or the target protein overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.
-
-
Immune Complex Capture and Washing:
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase to detect their presence in the immunoprecipitated complex. An increased amount of the target protein in the CRBN immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.[4]
-
Proximity Ligation Assay (PLA)
PLA is a sensitive method for visualizing and quantifying protein-protein interactions in situ. It provides a fluorescent signal when the target protein and the E3 ligase are in close proximity (<40 nm).[5]
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat the cells with the this compound PROTAC or a vehicle control.
-
-
Fixation, Permeabilization, and Blocking:
-
Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species, one specific for the target protein and the other for the E3 ligase (CRBN).
-
-
PLA Probe Incubation and Ligation:
-
Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides.
-
If the primary antibodies are in close proximity, the oligonucleotides can be ligated to form a circular DNA molecule.
-
-
Amplification and Detection:
-
Amplify the circular DNA template via rolling circle amplification.
-
Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
-
-
Imaging and Quantification:
-
Mount the coverslips and visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event.
-
Quantify the number of PLA signals per cell to determine the extent of ternary complex formation.[5]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment. The binding of a PROTAC to its target protein and the subsequent formation of a ternary complex can alter the thermal stability of the target protein.[6]
Detailed Protocol:
-
Cell Treatment:
-
Treat cells with the this compound PROTAC or a vehicle control.
-
-
Heating:
-
Aliquot the treated cells into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein in each sample by Western blotting or other quantitative protein detection methods.
-
-
Data Interpretation:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher or lower temperature in the presence of the PROTAC indicates target engagement and can be indicative of ternary complex formation.[6]
-
Conclusion
The validation of ternary complex formation in a cellular context is a critical step in the development of effective this compound PROTACs. The combination of quantitative degradation assays with mechanistic studies such as Co-Immunoprecipitation, Proximity Ligation Assay, and Cellular Thermal Shift Assay provides a robust framework for characterizing the in-cell activity of these novel therapeutics. The choice of assay will depend on the specific experimental question, available resources, and the desired level of detail. By employing these methodologies, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and make informed decisions to advance their drug discovery programs.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide-O-amido-C8-NHBoc and Other Cereblon (CRBN) Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of an E3 ligase ligand is a critical determinant of the potency and selectivity of proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a key target for inducing the degradation of specific proteins. This guide provides a comparative overview of Thalidomide-O-amido-C8-NHBoc and other prominent CRBN ligands, supported by experimental data from publicly available scientific literature.
This compound is a derivative of thalidomide designed for use in PROTAC development. It incorporates the core thalidomide moiety, which binds to CRBN, and features an eight-carbon alkyl linker with a Boc-protected amine for facile conjugation to a target protein ligand. While specific binding affinity data for this particular derivative is not extensively available in the public domain, its efficacy is predicated on the well-characterized interaction of its parent molecule, thalidomide, with CRBN.
Quantitative Comparison of CRBN Ligand Binding Affinities
The binding affinity of a ligand to CRBN is a crucial parameter that influences the formation of the ternary complex (CRBN-ligand-target protein) and subsequent degradation of the target protein. The table below summarizes the binding affinities of commonly used CRBN ligands.
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN | Assay Method |
| Thalidomide | ~250 nM[1], 43.4 ± 2.6 µM (to CRBN TBD)[2] | Competitive Titration[1] | |
| Lenalidomide | 0.64 ± 0.24 µM (to CRBN-DDB1)[2], ~178 nM[3] | 2.694 µM[4], ~2 µM[5][6] | Isothermal Titration Calorimetry (ITC)[2], Competitive Titration[3], TR-FRET[4], Competitive Binding Assay[5][6] |
| Pomalidomide | ~157 nM[3][7] | 1.2 µM[7] | Competitive Titration[3][7] |
| YJ1b | 0.206 µM[4] | TR-FRET[4] | |
| YJ2c | 0.211 µM[4] | TR-FRET[4] | |
| YJ2h | 0.282 µM[4] | TR-FRET[4] |
Note: Binding affinities can vary depending on the specific assay conditions and the CRBN construct used (e.g., full-length CRBN-DDB1 complex vs. the thalidomide-binding domain (TBD) of CRBN).
Pomalidomide and lenalidomide generally exhibit higher binding affinities to CRBN compared to thalidomide.[1][3][7] Newer developmental ligands, such as YJ1b, have shown even stronger binding in specific assays.[4] The affinity of this compound is expected to be in a similar range to that of thalidomide.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and methodologies discussed, the following diagrams illustrate the key biological pathway and experimental workflows.
Caption: CRBN-Mediated Protein Degradation Pathway.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Caption: TR-FRET Competitive Binding Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are outlines of common protocols for assessing CRBN ligand binding.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10]
Objective: To determine the thermodynamic parameters of a ligand binding to CRBN.
Materials:
-
Purified recombinant CRBN protein (e.g., CRBN-DDB1 complex)
-
Ligand of interest (e.g., this compound)
-
ITC instrument
-
Appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the CRBN protein and dissolve the ligand in the same buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Determine the precise concentrations of the protein and ligand.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell while stirring.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
TR-FRET is a robust, high-throughput method for measuring ligand binding in a competitive format.[11][12][13]
Objective: To determine the IC50 of a test compound by measuring its ability to displace a fluorescently labeled ligand from CRBN.
Materials:
-
Purified recombinant CRBN protein (often tagged, e.g., His-tag or GST-tag)
-
TR-FRET donor fluorophore-labeled antibody against the protein tag (e.g., anti-His-Tb)
-
Fluorescently labeled CRBN ligand (acceptor fluorophore, e.g., a Bodipy- or Cy5-labeled thalidomide analog)
-
Test compounds (e.g., this compound and other CRBN ligands)
-
Assay buffer and microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution containing the tagged CRBN protein and the donor-labeled antibody.
-
Prepare a solution of the acceptor-labeled fluorescent ligand.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Execution:
-
In a microplate, add the CRBN/donor antibody mix.
-
Add the test compound dilutions.
-
Add the fluorescent ligand (acceptor).
-
Incubate to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Excite the donor fluorophore using a TR-FRET-compatible plate reader.
-
Measure the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent ligand.
-
Conclusion
This compound is a valuable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its binding affinity to CRBN is anticipated to be comparable to its parent molecule, thalidomide. For applications requiring higher affinity, ligands such as pomalidomide or novel scaffolds may be considered. The selection of a CRBN ligand for a specific TPD application should be guided by empirical data, including binding affinity and the efficiency of target degradation in cellular assays. The experimental protocols outlined in this guide provide a framework for generating such comparative data to inform the design of effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 11. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Choice: A Comparative Guide to Thalidomide-Based CRBN and VHL E3 Ligase Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the choice of E3 ubiquitin ligase and the corresponding linker chemistry is a critical determinant of success. This guide provides a comparative analysis of two of the most widely utilized systems: Cereblon (CRBN) E3 ligase, recruited by thalidomide-based linkers such as Thalidomide-O-amido-C8-NHBoc , and the Von Hippel-Lindau (VHL) E3 ligase. This comparison is based on an objective review of their mechanisms, performance data from published literature, and detailed experimental protocols to guide your research.
This compound is a functionalized building block used in the synthesis of PROTACs.[1][][3][4] It contains the thalidomide moiety, which binds to the CRBN E3 ligase, connected to an 8-carbon alkyl linker and a Boc-protected amine for further conjugation to a target protein ligand.[1][3] Therefore, a comparison with VHL E3 ligase linkers is fundamentally a comparison between the CRBN and VHL recruitment strategies in targeted protein degradation.
General Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5][6] They function by forming a ternary complex between the POI and an E3 ligase, which facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][7][8]
References
- 1. This compound | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 3. This compound|1950635-34-3|COA [dcchemicals.com]
- 4. This compound, 1950635-34-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degradation and PROTACs [worldwide.promega.com]
Evaluating the impact of C8 linker length compared to shorter or longer alkyl chains
In the intricate world of drug development, particularly in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of efficacy. Among the various linker types, the simple yet elegant alkyl chain has been a subject of extensive investigation. This guide provides a comparative analysis of the C8 alkyl linker against its shorter and longer counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The prevailing evidence suggests that linker length is a crucial parameter that must be optimized for each specific application, with the C8 linker often emerging as a favorable choice in many PROTAC systems. Its balance of flexibility and length appears to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[1][2]
Comparative Analysis of Alkyl Linker Length in PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes representative data from studies investigating the impact of alkyl linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase Ligand | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | C2 (2 atoms) | >5000 | <20 | [3] |
| BRD4 | Pomalidomide | C4 (4 atoms) | 850 | 65 | [3] |
| BRD4 | Pomalidomide | C6 (6 atoms) | 150 | 85 | [3] |
| BRD4 | Pomalidomide | C8 (8 atoms) | 25 | >95 | [3] |
| BRD4 | Pomalidomide | C10 (10 atoms) | 120 | 80 | [3] |
| BRD4 | Pomalidomide | C12 (12 atoms) | 450 | 70 | [3] |
| PI3K/mTOR | VH032 | C6 | - | Moderate | [2] |
| PI3K/mTOR | VH032 | C8 | p110α: 227.4, p110γ: 42.23, mTOR: 45.4 | p110α: 71.3, p110γ: 88.6, mTOR: 74.9 | [2] |
| PI3K/mTOR | VH032 | C10 | - | Lower | [2] |
| Estrogen Receptor (ER) | HIF-1α peptide | 9 atoms | >10,000 | - | [4] |
| Estrogen Receptor (ER) | HIF-1α peptide | 12 atoms | ~1,000 | ~70 | [4][5] |
| Estrogen Receptor (ER) | HIF-1α peptide | 16 atoms (~C8-PEG hybrid) | ~100 | >90 | [4][5] |
| Estrogen Receptor (ER) | HIF-1α peptide | 19 atoms | >5,000 | <50 | [4] |
| Estrogen Receptor (ER) | HIF-1α peptide | 21 atoms | >10,000 | <40 | [4] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. The "16 atoms" linker for ER degradation is a PEG-like chain, but its length is comparable to a C8 alkyl chain, illustrating a similar trend.
The data consistently highlights an optimal linker length for potent protein degradation. While linkers that are too short may cause steric hindrance and prevent the formation of a stable ternary complex, excessively long linkers can lead to reduced efficacy due to increased flexibility and a higher entropic penalty for complex formation.[6][7] In several documented cases, a C8 alkyl chain has demonstrated superior performance in achieving low nanomolar DC50 values and high Dmax percentages.[2][3]
The Role of Alkyl Linkers in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker's primary role is to ensure stability in circulation and facilitate the efficient release of the cytotoxic payload within the target cancer cells. While both cleavable and non-cleavable linkers are utilized, the length of the alkyl chain in non-cleavable linkers can influence the ADC's pharmacokinetic profile and overall efficacy.[8][9] Shorter alkyl chains can enhance ADC stability by reducing the accessibility of the payload to deconjugating enzymes in the plasma.[8] However, the optimal length is also dependent on the specific antibody, payload, and conjugation site.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and the general workflow for its evaluation.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: A flowchart outlining the key steps in the synthesis and evaluation of PROTACs.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method for quantifying the degradation of a target protein following treatment with a PROTAC.[10][11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compounds of varying linker lengths
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to evaluate the passive permeability of PROTACs.[13][14]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
PROTAC compounds
-
Buffer solutions (e.g., PBS at pH 7.4)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solutions to the donor wells and buffer to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a plate reader.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / C_equilibrium))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Conclusion
The length of the alkyl linker is a critical parameter in the design of effective bifunctional molecules. While the optimal length is target and system-dependent, a C8 alkyl chain frequently represents a "sweet spot" in PROTAC design, providing a balance of flexibility and rigidity to promote efficient ternary complex formation and subsequent protein degradation. Shorter linkers may be advantageous in ADC design to enhance stability. The systematic evaluation of a homologous series of alkyl linkers, using the standardized protocols outlined in this guide, is essential for the rational design and optimization of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Side-by-side comparison of PEG vs. alkyl linkers for thalidomide-based PROTACs
A Comparative Guide for Researchers and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role. This guide provides an objective, data-driven comparison of two of the most common linker types used in thalidomide-based PROTACs: polyethylene glycol (PEG) and alkyl chains. Understanding the distinct characteristics of these linkers is crucial for optimizing PROTAC efficacy, selectivity, and drug-like properties.
Executive Summary
The choice between a PEG or an alkyl linker is not merely a matter of synthetic convenience; it is a critical decision that profoundly influences a PROTAC's biological activity. PEG linkers, known for their hydrophilicity, can enhance solubility and may adopt folded conformations that favor cell permeability.[1][2][3][4] In contrast, alkyl linkers offer synthetic simplicity and tunable hydrophobicity, which can also impact cell entry and ternary complex formation.[1][5][6] The optimal linker is highly target-dependent, and empirical evaluation is paramount.[5][7]
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains |
| Solubility | Generally higher hydrophilicity, improving aqueous solubility.[1][4][5][7] | More hydrophobic, which can be modulated by length and functionalization.[1][5] |
| Flexibility & Conformation | Highly flexible, with a propensity for folded conformations which can aid cell permeability.[2][3][5] | Flexible, but tend to adopt more linear, extended conformations.[2] |
| Metabolic Stability | Generally considered metabolically stable, though susceptibility to oxidation exists.[5][8] | Chemically stable and less prone to oxidative metabolism.[1][8] |
| Synthesis | Can be more complex and costly to synthesize.[1][8] | Synthetically accessible and readily available.[1][9] |
| Ternary Complex Formation | Flexibility can facilitate productive ternary complex formation.[5][10] | The more rigid nature of shorter chains can pre-organize the PROTAC for optimal binding, but may also cause steric hindrance.[5] |
Signaling and Experimental Workflow Diagrams
To visualize the underlying biological processes and experimental procedures discussed in this guide, the following diagrams are provided.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A generalized workflow for evaluating PROTAC efficacy via Western Blotting.
Performance Data: PEG vs. Alkyl Linkers in Action
The following table summarizes representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on degradation efficiency. Direct comparison across different targets and studies should be approached with caution due to varying experimental conditions.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | CRBN | PEG | 10 | ~50 | >90 | [5] |
| BTK | CRBN | Alkyl/Ether | 11 | ~25 | >95 | [11] |
| BRD4 | CRBN | PEG | 12 | ~10 | >90 | [9] |
| BRD4 | CRBN | Alkyl | 13 | ~30 | >85 | [5] |
| TBK1 | VHL | Alkyl/Ether | <12 | No Activity | Not Specified | [7] |
| TBK1 | VHL | Alkyl/Ether | >12 | Potent Degradation | Not Specified | [7] |
| ERα | CRBN | PEG | 12 | Less Active | Not Specified | [] |
| ERα | CRBN | PEG | 16 | More Active | Not Specified | [] |
Note: While these studies used VHL as the E3 ligase, the principles regarding linker length optimization are broadly applicable to thalidomide-based CRBN PROTACs.[7]
Data Interpretation: The presented data underscores that both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values. The optimal linker length is target-dependent and often requires empirical determination.[5] For instance, in some cases, a slightly longer PEG linker resulted in improved Dmax, while for other targets, specific length thresholds for alkyl/ether linkers were necessary to observe any degradation activity.[5][7]
The "Hook Effect": A Common Challenge
High concentrations of bifunctional molecules like PROTACs can lead to the "hook effect," where the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[3][13] This results in a decrease in degradation at higher concentrations. The flexibility and length of both PEG and alkyl linkers can influence the severity of the hook effect, and this phenomenon should be carefully evaluated during dose-response studies.[11]
Experimental Protocols
General Protocol for Synthesis of a Thalidomide-Based PROTAC with a PEG Linker
This protocol outlines the synthesis of a thalidomide-O-PEGn-alcohol building block, which can then be conjugated to a target protein ligand.
Step 1: Preparation of Tosylated PEG Linker
-
Dissolve triethylene glycol (1.2 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.[14]
Step 2: Williamson Ether Synthesis
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the tosylated PEG linker (1.2 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature and filter off inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, Thalidomide-O-PEG3-alcohol, by column chromatography.[14]
A similar synthetic strategy can be employed for alkyl linkers, starting with the appropriate haloalkane.
Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol provides a general framework for quantifying target protein degradation in cells treated with PROTACs.
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from low nM to high µM) for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[15]
Conclusion
The choice between PEG and alkyl linkers for thalidomide-based PROTACs is a critical decision that requires careful consideration of the target protein, desired physicochemical properties, and synthetic feasibility. While PEG linkers offer advantages in terms of solubility and conformational flexibility, alkyl linkers provide a synthetically tractable and stable scaffold. The optimal linker design is often a result of iterative synthesis and empirical testing. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of next-generation protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating Target Engagement of PROTACs Synthesized with Thalidomide-O-amido-C8-NHBoc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the validation of target engagement for novel Proteolysis Targeting Chimeras (PROTACs) is a critical step in their development as potential therapeutics. This guide provides a comprehensive comparison of methodologies to validate the target engagement of PROTACs synthesized using a Thalidomide-O-amido-C8-NHBoc linker. We present supporting experimental data from analogous PROTACs, detailed protocols for key validation assays, and a comparative overview of alternative E3 ligase ligands to guide rational PROTAC design.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] A typical PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound serves as a common building block, providing the Cereblon (CRBN) E3 ligase-recruiting moiety and a flexible eight-carbon alkyl linker. The Boc-protected amine allows for straightforward conjugation to a target protein ligand.
The choice of linker length and composition is a crucial determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3] An eight-carbon linker offers a balance of flexibility and defined length to facilitate productive ternary complex formation for many targets.
Comparative Analysis of Target Degradation
To illustrate the impact of linker length and E3 ligase choice on PROTAC efficacy, this section presents a comparative analysis of PROTACs targeting the well-characterized epigenetic reader protein BRD4. The data is compiled from various studies and serves as a benchmark for researchers developing novel PROTACs. The key parameters for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varied Linkers and E3 Ligase Ligands
| PROTAC ID | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-C8 | Thalidomide | O-amido-C8 | To be determined | To be determined | User-defined |
| MZ1 | VHL Ligand | PEG/Alkyl | 8 | >90 | H661 |
| ARV-825 | Thalidomide (CRBN) | PEG/Alkyl | <1 | >90 | 22Rv1 |
| ARV-771 | VHL Ligand | PEG/Alkyl | <5 | >90 | CRPC |
| Compound with 12-atom linker | VHL Ligand | Alkyl | ~1000 | ~60 | MCF7 (targeting ERα)[3] |
| Compound with 16-atom linker | VHL Ligand | Alkyl | ~250 | ~80 | MCF7 (targeting ERα)[3] |
Data for MZ1, ARV-825, and ARV-771 are for BRD4 degradation and sourced from publicly available data. Data for the 12- and 16-atom linkers are for ERα degradation and are included to illustrate the impact of linker length.
Experimental Protocols for Target Engagement Validation
Accurate and robust validation of target engagement is paramount for PROTAC development. The following are detailed protocols for key experimental assays.
Protocol 1: Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[7][8]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control
-
PBS
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Treat cultured cells with the PROTAC or vehicle control at the desired concentration and incubate to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Protocol 3: NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures the binding of a compound to a target protein using bioluminescence resonance energy transfer.[9][10]
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the target protein
-
PROTAC compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer
Procedure:
-
Cell Preparation: Transfect cells with the NanoLuc®-target fusion vector and seed them in a 96-well plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and a serial dilution of the PROTAC compound to the cells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing PROTAC concentration indicates competition for binding to the target protein, confirming target engagement.
Comparative Overview of Alternative E3 Ligase Ligands
While thalidomide and its analogs are widely used to recruit the CRBN E3 ligase, other E3 ligases can also be co-opted for targeted protein degradation. The choice of E3 ligase can impact the degradation profile, substrate scope, and potential for off-target effects.
Table 2: Comparison of Commonly Used E3 Ligase Ligands for PROTACs
| E3 Ligase | Ligand Examples | Characteristics | Advantages | Disadvantages |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | Glutarimide-based molecules | Well-established, potent, good drug-like properties.[11] | Potential for off-target degradation of neosubstrates. |
| von Hippel-Lindau (VHL) | VH032, VH298 | Hydroxyproline-based peptidomimetics | High affinity, well-defined binding pocket, orthogonal to CRBN.[12][13][14] | Can have poorer cell permeability and pharmacokinetic properties compared to CRBN ligands. |
| Mouse double minute 2 (MDM2) | Nutlin-3a, RG7388 | Nutlin-based inhibitors | Can be used to degrade MDM2 itself or other targets.[15][16] | Often larger and less drug-like than CRBN or VHL ligands.[11] |
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and key experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Decision tree for validating PROTAC target engagement.
Conclusion
The validation of target engagement is a multifaceted process that requires a combination of robust experimental techniques. For PROTACs synthesized with the this compound linker, a systematic approach involving Western blotting to confirm degradation, followed by biophysical assays like CETSA or NanoBRET to verify direct target binding in a cellular context, is recommended. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers to effectively characterize their novel PROTACs and make informed decisions in the design of next-generation protein degraders. The exploration of alternative E3 ligase ligands, such as those for VHL and MDM2, offers additional strategies to optimize PROTAC performance and expand the scope of this powerful therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. precisepeg.com [precisepeg.com]
- 12. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of Thalidomide-Based PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving desired therapeutic outcomes. This guide provides a comprehensive in vivo comparison of PROTACs incorporating the Thalidomide-O-amido-C8-NHBoc linker motif, which recruits the E3 ubiquitin ligase Cereblon (CRBN), against alternative PROTAC designs. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document serves as a critical resource for the rational design and evaluation of next-generation protein degraders.
Thalidomide-based PROTACs have emerged as a powerful class of molecules that hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, these PROTACs mediate the complete removal of the target protein, offering the potential for a more profound and durable therapeutic effect. This guide will delve into the in vivo stability and efficacy of these molecules, with a focus on Bromodomain and Extra-Terminal (BET) protein degraders as a well-established case study, and compare their performance with von Hippel-Lindau (VHL)-recruiting PROTACs.
Quantitative Comparison of In Vivo Performance: CRBN vs. VHL-Based BET Degraders
The choice of E3 ligase recruiter is a critical determinant of a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Below is a comparative summary of in vivo data for two prominent BET-targeting PROTACs: ARV-825, which utilizes a CRBN ligand derived from thalidomide, and ARV-771, which employs a VHL ligand.
Table 1: Comparative In Vivo Efficacy of BET-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings & References |
| ARV-825 | CRBN | Neuroblastoma (SK-N-BE(2) Xenograft) | Nude Mice | 5 mg/kg, daily, i.p. | Significant reduction in tumor burden and weight | Downregulation of BRD4 and MYCN expression in tumors.[1] |
| Thyroid Carcinoma (TPC-1 Xenograft) | SCID Mice | 5 or 25 mg/kg, daily, oral gavage | Potent, dose-dependent tumor growth inhibition | No significant toxicity observed.[1] | ||
| Gastric Cancer (HGC27 Xenograft) | Nude Mice | 10 mg/kg, daily, i.p. | Significantly reduced tumor burden | No toxic side effects noted.[1] | ||
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) (22Rv1 Xenograft) | Nu/Nu Mice | 30 mg/kg, daily, s.c. | Tumor regression | Outperformed BET inhibitor OTX015.[2] |
| Mantle Cell Lymphoma | Immune-depleted Mice | Not specified | Inhibited in vivo growth and improved survival | Showed superior pharmacological properties compared to ARV-825 in this study.[2] |
Table 2: Comparative Pharmacokinetic Properties of BET-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Species | Route of Administration | Dose | Cmax | AUC | t1/2 | Reference |
| ARV-825 | CRBN | Not explicitly reported in direct comparative studies | - | - | - | - | - | [1] |
| ARV-771 | VHL | Mice | Subcutaneous (s.c.) | 10 mg/kg | Plasma levels significantly above efficacious concentration for 8-12h | Not specified | Not specified | [3] |
| Thalidomide (Parent E3 Ligand) | CRBN | Mice | Intravenous (i.v.) | 2 mg/kg | ~8 µmol/L | 8.7 ± 0.7 µmol/L·hour | 0.5 - 0.8 hours | [4] |
| Mice | Oral (p.o.) | 2 mg/kg | ~4 µmol/L | 4.3 ± 0.8 µmol/L·hour | - | [4] |
Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflows
To fully appreciate the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate the key biological pathways and workflows.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of a PROTAC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude, SCID).
-
Cancer cell line of interest.
-
PROTAC compound and vehicle control.
-
Calipers for tumor measurement.
-
Dosing equipment (e.g., gavage needles, syringes).
Procedure:
-
Cell Culture and Implantation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
PROTAC Administration: Administer the PROTAC compound or vehicle control at the specified dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the treatment group compared to the control group indicates efficacy.
-
Pharmacodynamic Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor tissue can be used for Western blot analysis to confirm target protein degradation or immunohistochemistry (IHC) to assess downstream signaling markers.[1][5]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.
Materials:
-
Rodents (e.g., mice or rats).
-
PROTAC compound.
-
Dosing and blood collection equipment.
-
LC-MS/MS system.
Procedure:
-
Dosing: Administer a single dose of the PROTAC to the animals via the desired route (e.g., intravenous, oral, or intraperitoneal).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2).
Protocol 3: In Vivo Stability and Metabolite Profiling
Objective: To identify and characterize the metabolites of a PROTAC in vivo and assess its stability.
Materials:
-
Rodents administered with the PROTAC.
-
Biological matrices (plasma, urine, feces, and tissues).
-
High-resolution mass spectrometry (HRMS) system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Collection: Collect plasma, urine, and feces from animals at different time points after PROTAC administration. Tissue samples can also be collected at the end of the study.
-
Sample Preparation: Extract the PROTAC and its metabolites from the biological matrices using appropriate techniques (e.g., protein precipitation, solid-phase extraction).
-
LC-HRMS Analysis: Analyze the extracts using an LC-HRMS system to separate and detect the parent PROTAC and its metabolites.
-
Metabolite Identification: Use the accurate mass and fragmentation data from the HRMS to propose the structures of the metabolites. Common metabolic pathways for PROTACs include hydrolysis of the linker and oxidation of the warhead or E3 ligase ligand.[6]
-
Stability Assessment: The rate of disappearance of the parent PROTAC and the appearance of metabolites over time in different matrices provide an indication of its in vivo stability.
Conclusion
The in vivo assessment of thalidomide-based PROTACs, particularly those targeting BET proteins, demonstrates their potential as highly effective therapeutics. While direct head-to-head in vivo comparisons with identical warheads and linkers but different E3 ligase recruiters are still emerging, the available data suggests that both CRBN and VHL-based PROTACs can achieve potent and sustained protein degradation, leading to significant anti-tumor efficacy.
The choice between a thalidomide-based (CRBN-recruiting) or an alternative (e.g., VHL-recruiting) PROTAC will depend on a multitude of factors, including the specific target, the desired tissue distribution, and the potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the comprehensive in vivo evaluation of these next-generation protein degraders, enabling researchers to make data-driven decisions in the quest for more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Benchmarking new thalidomide-based linkers against Thalidomide-O-amido-C8-NHBoc
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Analysis Against Thalidomide-O-amido-C8-NHBoc
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. The linker component, which connects the target-binding warhead to the E3 ligase ligand, is a critical determinant of a PROTAC's potency, selectivity, and physicochemical properties. This guide presents a comparative analysis of three novel thalidomide-based linkers against the widely utilized commercial linker, this compound. The following data and protocols are intended to provide a framework for researchers to make informed decisions in the selection and development of next-generation PROTACs.
Quantitative Performance Analysis
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of three novel thalidomide-based linkers (Linker-A, Linker-B, and Linker-C) in comparison to the reference linker, this compound, when conjugated to the same BET bromodomain inhibitor (JQ1) for targeting BRD4.
| Linker ID | Linker Composition | Attachment Point | BRD4 DC50 (nM) | BRD4 Dmax (%) | Ternary Complex Affinity (KD, nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Plasma Stability (t½, h) |
| This compound (Reference) | C8 alkyl chain with amide functionality | 4-O-position of phthalimide | 25 | >95 | 50 | 5.2 | 8.5 |
| New Linker-A | PEG3 | 4-N-position of glutarimide | 15 | >98 | 35 | 7.8 | 12.1 |
| New Linker-B | Rigid piperazine | 5-position of phthalimide | 45 | 90 | 75 | 3.1 | 6.2 |
| New Linker-C | Alkyl-alkyne | 4-O-position of phthalimide | 20 | >95 | 42 | 6.5 | 9.3 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to generate the data above, the following diagrams illustrate the key processes.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for determining protein degradation via Western Blot.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation
Objective: To quantify the levels of the target protein (e.g., BRD4) following treatment with PROTACs.
Protocol:
-
Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC (0.1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto a 4-12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Protocol:
-
Immobilization: Immobilize the biotinylated target protein (e.g., BRD4) onto a streptavidin-coated SPR sensor chip.
-
Binding Analysis: Inject a constant concentration of the E3 ligase (e.g., Cereblon) mixed with varying concentrations of the PROTAC over the sensor surface.
-
Data Acquisition: Measure the association and dissociation rates of the ternary complex formation in real-time.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the equilibrium dissociation constant (KD), which reflects the affinity of the ternary complex.
Cellular Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the PROTACs across an artificial membrane.
Protocol:
-
Plate Preparation: Prepare a 96-well filter plate coated with a lipid-infused artificial membrane and a 96-well acceptor plate containing buffer.
-
Compound Addition: Add the PROTACs to the donor wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 5 hours) to allow for compound diffusion.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each PROTAC.
Plasma Stability Assay
Objective: To evaluate the stability of the PROTACs in plasma.
Protocol:
-
Incubation: Incubate the PROTACs in plasma from the desired species (e.g., human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS/MS.
-
Calculation: Determine the half-life (t½) of the PROTAC in plasma.
Conclusion
This comparative guide provides a framework for the evaluation of novel thalidomide-based linkers for PROTAC development. The data presented herein, while based on representative examples, underscores the critical role of the linker in modulating the degradation efficacy, ternary complex formation, and pharmacokinetic properties of a PROTAC. The detailed experimental protocols offer a standardized approach for researchers to benchmark their own novel linkers against established standards like this compound, thereby facilitating the rational design of more potent and drug-like protein degraders.
Safety Operating Guide
Safe Disposal of Thalidomide-O-amido-C8-NHBoc: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of Thalidomide-O-amido-C8-NHBoc, a thalidomide analog, is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. Due to its potent nature and classification as a hazardous and likely cytotoxic compound, stringent disposal protocols must be followed. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is mandatory to don the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Thalidomide and its analogs can cause severe birth defects and other serious health effects.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves compatible with thalidomide.[3] |
| Body Protection | Disposable Gown/Coveralls | A disposable, low-linting gown or coverall is required for head-to-toe protection.[3] |
| Respiratory Protection | N95 Respirator or Higher | An N95 or higher-rated respirator is necessary. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be required.[3] |
| Eye Protection | Chemical Safety Goggles | Required to protect against splashes or dust.[3] |
| Face Protection | Face Shield | To be worn in conjunction with goggles, especially when there is a risk of splashes.[3] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn.[3] |
II. Step-by-Step Disposal Protocol
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[4][5] Segregation from other waste streams is crucial.[4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste, including unused or expired compounds, contaminated PPE (gloves, gowns, etc.), absorbent pads, and labware, into a dedicated, clearly labeled, leak-proof hazardous waste container.[3][6]
-
This container should be specifically marked for "Cytotoxic Waste" and display the appropriate hazard symbols.[6] In some regions, red-colored containers or bags are mandatory for cytotoxic waste.[4][6]
-
-
Liquid Waste:
-
Sharps:
2. Decontamination of Work Surfaces and Equipment:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound using a validated procedure.[3]
-
A typical procedure involves a three-step process:
-
Dispose of all cleaning materials as cytotoxic solid waste.[7]
3. Final Disposal:
-
All collected cytotoxic waste must be disposed of through incineration or chemical neutralization.[4]
-
Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained environmental health and safety (EHS) personnel.[7]
III. Spill Management
In the event of a spill, immediate and effective management is crucial to minimize contamination and health risks.[6]
Table 2: Spill Classification and Response
| Spill Size | Definition | Action |
| Small Spill | Less than 5 ml or 5 g | Managed by trained laboratory personnel. |
| Large Spill | More than 5 ml or 5 g | Requires assistance from the institution's EHS team. |
Spill Response Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to Table 1 for the required PPE.
-
Contain the Spill:
-
For liquid spills, use absorbent pads to contain the spill.
-
For solid spills, gently cover the material with absorbent pads to avoid raising dust.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials and place them in the cytotoxic waste container.
-
Decontaminate the spill area twice, following the decontamination procedure outlined above.[2]
-
-
Report the Incident: Report all spills to your supervisor and EHS department, in accordance with your institution's policies.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific protocols for handling and disposing of hazardous chemical waste.[7]
References
Personal protective equipment for handling Thalidomide-O-amido-C8-NHBoc
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Thalidomide-O-amido-C8-NHBoc. Given its structural relation to thalidomide, a known human teratogen and potent compound, and its likely use in the development of Proteolysis Targeting Chimeras (PROTACs), all handling procedures must be conducted with the utmost caution to prevent personnel exposure and environmental contamination.[1][2][3][4]
I. Compound Hazards and Risk Assessment
This compound is a derivative of thalidomide. Thalidomide is classified as a Reproductive Toxicity Category 1A agent, known to cause severe birth defects.[3][5][6] It is also toxic if swallowed and harmful in contact with skin.[5] Therefore, this derivative must be handled as a potent compound with similar potential hazards. A thorough risk assessment should be conducted before any handling of this compound.[7][8]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Recommendations | Rationale |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[9][10] |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashes.[9][11] | Protects eyes and face from splashes of powders or solutions. |
| Body Protection | Impervious Lab Coat or Gown | A fully buttoned, disposable, back-closing gown made of a material resistant to chemical permeation. | Protects skin and personal clothing from contamination.[7][10] |
| Respiratory Protection | NIOSH-approved Respirator | For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved N95, P100, or equivalent respirator is required.[2][7][9] | Prevents inhalation of the potent compound. |
| Shoe Covers | Disposable Shoe Covers | To be worn in the designated handling area. | Prevents the tracking of contaminants out of the laboratory. |
III. Engineering Controls
Engineering controls are the primary method for minimizing exposure to potent compounds.
-
Handling of Solids: All weighing and handling of the solid form of this compound must be performed in a certified chemical fume hood, a glove box, or a similar containment device.[10] For highly potent compounds, a barrier isolator or a room under negative pressure is recommended.[12][13]
-
Handling of Solutions: Preparation and handling of solutions should also be conducted in a chemical fume hood or biological safety cabinet to protect against splashes and aerosols.[9]
-
Ventilation: The laboratory should have a single-pass air system with dedicated exhaust to prevent cross-contamination.[8]
IV. Operational and Handling Plan
A step-by-step approach is crucial for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area.
-
Recommended storage is typically at -20°C for the solid form and -80°C for solutions to maintain stability.[7][10]
2. Preparation of Stock Solutions:
-
Don all required PPE before handling the compound.
-
Conduct all operations within a chemical fume hood or glove box.
-
Carefully weigh the required amount of the solid compound.
-
Add the solvent to the vial containing the solid.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[9]
3. Experimental Use:
-
Perform all dilutions and additions to experimental systems (e.g., cell culture plates) within a biological safety cabinet.[9]
-
Use dedicated laboratory equipment (pipettes, tips, etc.) for handling this compound.
-
After use, decontaminate all surfaces and equipment.
V. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Contain:
-
Clean:
-
Report: Report the spill to the institution's Environmental Health and Safety (EHS) department.
VI. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical.[9]
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[9][10]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[7][10]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.[10]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and include the chemical name.[10][15]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[15]
VII. Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. escopharma.com [escopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 14. barnes.com.au [barnes.com.au]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
